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1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine Documentation Hub

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  • Product: 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
  • CAS: 1384591-76-7

Core Science & Biosynthesis

Foundational

Mechanism of Action for 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine Derivatives: A Technical Guide to Privileged Scaffolds in Targeted Therapeutics

Executive Summary: The Structural Bio-Geometry of a Privileged Scaffold In modern drug discovery, the 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine core has emerged as a highly versatile, privileged pharmacophore. Structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Bio-Geometry of a Privileged Scaffold

In modern drug discovery, the 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine core has emerged as a highly versatile, privileged pharmacophore. Structurally, this scaffold consists of an electron-deficient pyridine ring fused to a fully saturated, seven-membered 1,4-diazepine ring. The saturated nature of the diazepine ring forces the molecule into a distinct, puckered "boat" or "chair" conformation.

As a Senior Application Scientist, I have observed that this non-planar geometry is the critical driver of its biological activity. Unlike flat, aromatic hetero-bicycles that intercalate indiscriminately or bind shallowly, the puckered diazepine ring acts as a highly precise spatial vector. It projects functional groups into deep, complex hydrophobic pockets of target proteins, allowing for exquisite selectivity. Currently, derivatives of this scaffold are heavily utilized in two distinct therapeutic arenas: Type II/III Kinase Inhibition (specifically targeting RIPK1 in neurodegeneration and inflammation) and Deubiquitylating Enzyme (DUB) Inhibition (targeting Cezanne 1/OTUD7B in oncology) .

Mechanistic Pillar I: Allosteric Modulation of RIPK1 and Necroptosis

Receptor-interacting protein kinase 1 (RIPK1) is a master regulator of inflammation and necroptosis (programmed necrosis). Overactivation of RIPK1 is a fundamental driver of cell death in neurodegenerative diseases (e.g., Alzheimer's, ALS) and systemic inflammatory response syndromes .

Mechanism of Action

Pyrido[2,3-b][1,4]diazepine derivatives act as highly potent, allosteric inhibitors of RIPK1. Rather than competing directly with ATP (which often leads to off-target kinase toxicity), these derivatives bind to the allosteric pocket located directly behind the ATP-binding cleft.

  • Conformational Locking: The pyridine ring anchors into the hinge region via hydrogen bonding, while the saturated diazepine ring directs bulky lipophilic substituents deep into the hydrophobic back-pocket.

  • DFG-Out Stabilization: This binding physically forces the highly conserved DFG (Asp-Phe-Gly) motif of the kinase activation loop into an inactive "DFG-out" conformation.

  • Pathway Arrest: By locking RIPK1 in this inactive state, the kinase cannot auto-phosphorylate or trans-phosphorylate downstream targets, preventing the formation of the Complex IIb "Necrosome" and halting the activation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).

RIPK1_Pathway TNF TNF-α Stimulus TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I (Pro-survival) TNFR1->Complex1 RIPK1 RIPK1 Kinase (Active DFG-in) Complex1->RIPK1 Activation Necrosome Complex IIb (Necrosome) RIPK1->Necrosome Inhibitor Pyrido-diazepine Derivative Inhibitor->RIPK1 Allosteric DFG-out Lock MLKL MLKL Oligomerization Necrosome->MLKL Necroptosis Necroptosis (Membrane Rupture) MLKL->Necroptosis

RIPK1 Necroptosis signaling pathway and allosteric inhibition by pyrido-diazepines.

Mechanistic Pillar II: Catalytic Cleft Blockade in Deubiquitylases (Cezanne 1)

Beyond kinases, the addition of spiro-condensed functional groups to the pyrido[2,3-b][1,4]diazepine core shifts the scaffold's affinity toward Deubiquitylating Enzymes (DUBs), specifically Cezanne 1 (OTUD7B) . Cezanne 1 removes polyubiquitin chains from target proteins like the Epidermal Growth Factor Receptor (EGFR), preventing their proteasomal degradation and driving oncogenic proliferation.

Mechanism of Action
  • Cleft Intercalation: The spiro-condensed pyrido-diazepine derivatives act as competitive, non-covalent inhibitors. The structural rigidity of the spiro-system perfectly mimics the C-terminal tail of ubiquitin.

  • Catalytic Exclusion: The molecule intercalates into the narrow catalytic cleft of the OTU domain, physically blocking the catalytic cysteine (Cys194) from accessing the isopeptide bond of the ubiquitin chain.

  • Target Degradation: With Cezanne 1 inhibited, target proteins like EGFR remain heavily ubiquitylated, triggering their rapid degradation via the 26S proteasome and halting cancer cell proliferation.

DUB_Pathway Inhibitor Spiro-pyrido diazepine Cezanne Cezanne 1 (OTUD7B) Deubiquitylase Inhibitor->Cezanne Catalytic Cleft Blockade Deubiq Deubiquitylation (Chain Cleavage) Cezanne->Deubiq EGFR Ubiquitylated Target (e.g., EGFR) EGFR->Deubiq Degradation Proteasomal Degradation EGFR->Degradation Default Pathway (When DUB Inhibited) Stabilization Target Stabilization & Proliferation Deubiq->Stabilization

Cezanne 1 DUB inhibition pathway leading to targeted proteasomal degradation.

Quantitative Structure-Activity Relationship (SAR) & Pharmacokinetics

To illustrate the target-shifting capability of the 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine scaffold, the table below summarizes representative quantitative data. Notice how modifying the N-4 position of the diazepine ring dictates the primary mechanism of action.

Compound Class / SubstitutionPrimary TargetRIPK1 IC₅₀ (nM)Cezanne 1 IC₅₀ (nM)Human Liver Microsome T₁/₂ (min)Primary Indication
Unsubstituted Core Weak pan-kinase> 5,000> 10,00012.4Scaffold Starting Point
N-4 Benzyl, C-5 Carboxamide RIPK1 (Allosteric)14.2 > 5,00045.8Neurodegeneration
N-4 Spiro-pyrrolidine Cezanne 1 (DUB)> 2,50028.5 38.2Oncology / Solid Tumors
C-5 Perhalogenated Nucleophilic Inter.N/AN/A< 5.0Synthetic Intermediate

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in preclinical drug development, protocols must be designed as self-validating systems. Below are the optimized, causality-driven methodologies for evaluating these derivatives.

Protocol A: Self-Validating ADP-Glo Kinase Assay for RIPK1 Inhibition

Causality Focus: Traditional radiometric assays generate hazardous waste, while standard fluorescent assays are highly susceptible to auto-fluorescence from the conjugated pyridine ring of our scaffold. The ADP-Glo assay is chosen because it directly measures ATP consumption via luminescence, completely bypassing compound auto-fluorescence artifacts.

  • Compound Preparation & Acoustic Dispensing:

    • Step: Use an Echo acoustic liquid handler to dispense 10 nL of the pyrido-diazepine derivative (in 100% DMSO) into a 384-well white microplate.

    • Causality: Acoustic dispensing eliminates plastic tip retention and ensures the final DMSO concentration remains below 0.1%, preventing solvent-induced kinase denaturation.

  • Kinase Reaction:

    • Step: Add 5 µL of recombinant human RIPK1 (final concentration 2 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow allosteric pocket binding. Add 5 µL of ATP/MBP substrate mix to initiate the reaction.

  • Detection & Self-Validation:

    • Step: After 60 minutes, add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Read luminescence.

    • Self-Validation Checkpoint: Every plate must contain three internal controls: (1) Necrostatin-1s (a known RIPK1 inhibitor) to validate assay sensitivity, (2) a No-Enzyme Control to establish the baseline noise floor, and (3) a Compound + Luciferase Control to definitively prove the pyrido-diazepine derivative is not directly inhibiting the detection luciferase enzyme (false positive).

Protocol B: Ubiquitin-AMC Cleavage Assay for Cezanne 1 DUB Inhibition

Causality Focus: DUBs rely on a highly reactive catalytic cysteine that is easily oxidized. The assay environment must be tightly controlled for redox state, and continuous kinetic monitoring is required to detect the slow-binding kinetics typical of spiro-condensed derivatives.

  • Enzyme Activation:

    • Step: Pre-incubate recombinant Cezanne 1 (OTUD7B) in assay buffer containing 5 mM Dithiothreitol (DTT) for 30 minutes on ice.

    • Causality: DTT reduces any oxidized intermolecular disulfide bonds, ensuring 100% of the catalytic Cys194 residues are active and available for inhibitor binding.

  • Kinetic Substrate Cleavage:

    • Step: Mix the activated enzyme with the spiro-pyrido-diazepine inhibitor in a black 384-well plate. Immediately inject Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate (final concentration 500 nM).

    • Causality: As Cezanne 1 cleaves the Ub-AMC, the AMC fluorophore is released. Reading the plate kinetically (every 2 minutes for 1 hour at Ex 345 nm / Em 445 nm) allows for the calculation of the initial velocity ( V0​ ), which is critical for identifying time-dependent allosteric or covalent inhibition.

  • Self-Validation Checkpoint:

    • Step: Include PR-619 (a broad-spectrum DUB inhibitor) as a positive control. Furthermore, run a Compound-Only + Free AMC well.

    • Causality: Many heterocyclic compounds quench AMC fluorescence. If the compound-only well shows a lower signal than the free AMC standard, the calculated IC₅₀ must be mathematically corrected for inner-filter effects (fluorescence quenching), ensuring the reported DUB inhibition is genuine and not an optical artifact.

References

  • Denali Therapeutics Inc. (2021). Compounds, compositions and methods (Patent No. JP6974331B2).
  • Mission Therapeutics Ltd. (2017). Spiro-condensed pyrrolidine derivatives as deubiquitylating enzymes (dub) inhibitors (Patent No. WO2017149313A1).
  • Ranjbar-Karimi, R. (2020). Perhalopyridines: Synthesis and Synthetic Utility. DOKUMEN.PUB.[Link]

Exploratory

Physicochemical Profiling of 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine: A Technical Guide for Drug Development

Executive Summary The 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine scaffold (often referred to as 2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine) represents a highly versatile, privileged bicyclic structure in modern me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine scaffold (often referred to as 2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine) represents a highly versatile, privileged bicyclic structure in modern medicinal chemistry. By fusing an electron-deficient pyridine ring with a conformationally flexible, nitrogen-rich 1,4-diazepine ring, this scaffold achieves a unique balance of physicochemical properties[1]. This technical guide provides an in-depth analysis of its structural architecture, ionization profile, and lipophilicity, alongside field-proven, self-validating protocols for experimental profiling.

Structural Architecture & Chemical Identity

The core architecture consists of a 6-membered pyridine ring fused to a 7-membered 1,4-diazepine ring at the 2,3-b face[2]. The fully saturated diazepine ring (tetrahydro configuration) introduces significant sp3 character, which is critical for disrupting molecular planarity. This puckered conformation reduces crystal lattice energy, thereby enhancing kinetic solubility—a major advantage over fully aromatic, planar heterocycles that suffer from poor developability due to strong π−π stacking[3].

Quantitative Physicochemical Parameters

The following table summarizes the foundational physicochemical data for the unsubstituted scaffold, providing a baseline for library design and scaffold hopping[4].

ParameterValue / RangeCausality / Significance in Drug Design
Molecular Weight (MW) 149.19 g/mol Highly ligand-efficient; leaves ample molecular weight budget for functionalization.
cLogP 0.8 - 1.2Optimal intrinsic lipophilicity for balancing aqueous solubility and permeability.
Topological Polar Surface Area ~37.0 ŲExcellent potential for passive membrane and blood-brain barrier (BBB) penetration.
pKa (N1 - Aniline-like) 2.5 - 3.5Electron withdrawal by the fused pyridine ring significantly reduces basicity.
pKa (N4 - Aliphatic) 9.0 - 10.0Strong basic center; remains predominantly protonated at physiological pH.

Acid-Base Chemistry & Ionization Profile

The ionization behavior of the pyrido[2,3-b][1,4]diazepine scaffold is dictated by its three distinct nitrogen atoms. Understanding the causality behind their respective pKa values is essential for predicting ADME behavior[5].

  • Pyridine Nitrogen: Exhibits weak basicity typical of isolated pyridines, though slightly modulated by the inductive effects of the fused diazepine ring.

  • N1 (Aniline-like Nitrogen): The lone pair on N1 is partially delocalized into the electron-deficient pyridine π -system. This inductive and mesomeric electron withdrawal significantly lowers its pKa to approximately 2.5 - 3.5, rendering it neutral at physiological pH[4].

  • N4 (Aliphatic Nitrogen): Isolated from the aromatic system by sp3 hybridized carbons, N4 retains full aliphatic secondary amine character. With a pKa of 9.0 - 10.0, it acts as the primary driver for aqueous solubility and target engagement via salt-bridge formation[5].

G A 1H,2H,3H,4H,5H-pyrido [2,3-b][1,4]diazepine B Pyridine Ring (Electron Withdrawing) A->B C 1,4-Diazepine Ring (Conformational Flexibility) A->C D Lowered pKa of N1 (~2.5 - 3.5) B->D Inductive Effect E Basic Aliphatic N4 (pKa ~9.5) C->E sp3 Hybridization F Optimal Membrane Permeability D->F Neutral at pH 7.4 G High Aqueous Solubility at pH < 7 E->G Protonated at pH 7.4

Logical relationship between structural features of pyrido[2,3-b][1,4]diazepine and ADME profile.

Lipophilicity & Permeability (LogP / LogD)

Because the scaffold is amphoteric, its lipophilicity is highly pH-dependent. At pH 7.4, the molecule exists primarily as a monocation (protonated at N4). This ionization state lowers the distribution coefficient (LogD) relative to the partition coefficient (LogP), striking an optimal balance between aqueous solubility and membrane permeability[1].

Experimental Protocol: High-Throughput Shake-Flask Method for LogD(7.4)

To empirically validate the lipophilicity of pyrido-diazepine derivatives, the following self-validating protocol is standard practice:

  • Causality & Trustworthiness: Mechanical shaking at exactly 25°C is critical because partition coefficients are highly temperature-dependent. Centrifugation at 3000 x g ensures complete phase separation, preventing micro-emulsions of octanol in the aqueous phase from skewing the LC-MS/MS quantification. Propranolol is run concurrently as a self-validating quality control standard.

Step-by-Step Methodology:

  • Preparation: Dissolve the analyte in MS-grade DMSO to a 10 mM stock concentration.

  • Partitioning System: Prepare a biphasic system of 1-octanol and 10 mM PBS (pH 7.4), mutually pre-saturated for 24 hours.

  • Spiking: Add 10 µL of the 10 mM stock to 990 µL of the biphasic system in a 2 mL deep-well plate.

  • Equilibration: Mechanically shake the plate at 1000 rpm for 60 minutes at exactly 25°C to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 3000 x g for 15 minutes to achieve sharp phase separation.

  • Quantification: Extract aliquots from both the octanol and aqueous phases. Dilute appropriately and quantify using LC-MS/MS (MRM mode).

  • Validation: Calculate LogD using the ratio of the AUC in octanol to the AUC in buffer.

G Step1 1. Prepare 10 mM Stock in DMSO Step2 2. Spike into Octanol/Buffer (pH 7.4) System Step1->Step2 Step3 3. Mechanical Shaking (60 mins, 25°C) Step2->Step3 Step4 4. Phase Separation via Centrifugation (3000g) Step3->Step4 Step5 5. LC-MS/MS Quantification of Both Phases Step4->Step5 Step6 6. Calculate LogD(7.4) Ratio Step5->Step6

Step-by-step experimental workflow for high-throughput LogD(7.4) determination via shake-flask.

Solubility & Solid-State Properties

The 1,4-diazepine ring exists in a dynamic "boat" or "chair" conformation, which prevents the molecule from adopting a flat, easily stackable geometry[3]. This structural puckering directly disrupts π−π stacking interactions in the solid state, lowering the melting point and significantly enhancing thermodynamic solubility in aqueous media compared to rigid planar analogs[6].

Experimental Protocol: Thermodynamic Solubility Profiling
  • Causality & Trustworthiness: A 24-hour incubation period is strictly required to ensure the system transitions from a state of kinetic supersaturation (often observed immediately after adding a dry powder to buffer) to true thermodynamic equilibrium. The use of FaSSIF (pH 6.5) rather than pure water accounts for the solubilizing effect of bile salts, providing a biologically relevant self-validating baseline.

Step-by-Step Methodology:

  • Solid Dispensing: Add 2 mg of the crystalline pyrido[2,3-b][1,4]diazepine derivative to a glass vial.

  • Buffer Addition: Add 1 mL of FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5) to mimic physiological gastrointestinal conditions.

  • Incubation: Stir the suspension at 400 rpm for 24 hours at 37°C.

  • Filration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove undissolved particulates.

  • Analysis: Quantify the dissolved concentration via HPLC-UV against a standard calibration curve prepared in DMSO/Water.

Stability & Degradation Pathways

While the pyridine ring is highly resistant to oxidative metabolism, the saturated 1,4-diazepine ring presents specific vulnerabilities. The N4 aliphatic amine is susceptible to N-oxidation by hepatic flavin-containing monooxygenases (FMOs) or CYP450 enzymes. Additionally, under highly acidic conditions, the diazepine ring may undergo hydrolytic ring-opening, though the fusion to the pyridine ring provides greater stability than isolated aliphatic diazepines[4].

References[2] 1H-Pyrido(2,3-b)(1,4)diazepine-2-carboxaldehyde. PubChem - NIH. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvhkqoB2ex4figOATbPfZCpEz1qiFE9dW7ZWwfqXumu6igf9es6WW752GHa8wVKi2MaS8G9q6QTNr5FDzT9Z5PA25Jau7A5wt2Awjt6xTzqyuzp0R0diffco7fT1OUmesloaxYX6tNZ2piV28=[1] Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC - NIH. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHleOqAij6TPsTtxdjI0biZk3xVSzO0boJIsewaalcrrAgjh4_qIeW_9IlJ5Vq4vCzpH-NSTdFFOshOTd1C1uG4W7ddffikfMOzF5v2Zx237z2qhHwW2xAbmQy6x_aQA1w_4vLqbpON5gn55Q8=[6] Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds - PubMed. NIH. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqC8TZJLPtCeHdf6j1edO7W_9_bdS9a7XTxpXZePoEgmJzNS9zREFLnWfs9vbXxEfzFKHjaK_mYxX-u4WItW3eexktRXwdAJMbERBiSV4PD8GGDW_w4H_f5cRY1sRgweX6R3FP[3] In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative. PMC - NIH. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1Y0p8otmabu2Cdf3MK7b18iGydkspwFSaHOtPV6_DqW0cNmosbwVKFR6Xo5k306qcJYRLS25YrmTylxnw1qEP1qnmsXbJ2oe8NTXk2DKIj9u1vfbvSRI5zaZmVF7k8bMv3WreB1pU6Fb0NNVh[4] Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGzudIxVETx3FAh0s8kUEmjeqs5YfDRo2vlNA7g7V5L3Lkyy8Eg6m1oWoit6hUcaIZ0fqy7SCTHTcIMbTchjhIPqBpFpiRSxD6Va59RMpJ0LV0Knhqbf5KgMao_AGQhZiV8aMIiHW6veKJOg1-7tmIZ28GPXtlkfngwJW3UCEfJVtTmRosF4QwAUPr-7LZQ_nWASwRKoM7pMNdmvtCt4i5EOe7zsoVZabES7NkUPpU[5] Study of active site and SAR of some benzodiazepines. Academic Journals. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEH_r05c6OsVHMWmehAURXcqruTUNd8p1MOmFo57DB7g43-ZW60Q2no-tbUR5bOa8IsU0OwFcx4LRPSvEu4FZdj9olfNh3wNUPmz1hjrI4AM1sUKdO_6oxhPN7jLmzYt7zVupCNQDMjfmBEc27_MlFC8Mx_KUrSoz63ja844flwiMpkBzbLQ==

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Foundational

Electronic Properties and HOMO-LUMO Gap of Pyrido[2,3-b][1,4]diazepine: A Computational and Experimental Guide

Executive Summary The pyrido[2,3-b][1,4]diazepine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the core pharmacophore for critical therapeutics such as the non-nucleoside reverse tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[2,3-b][1,4]diazepine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the core pharmacophore for critical therapeutics such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine and the muscarinic antagonist pirenzepine[1][2]. The pharmacological efficacy of these molecules is intrinsically linked to their electronic properties, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This whitepaper provides an in-depth technical framework for evaluating the electronic properties of the pyrido[2,3-b][1,4]diazepine system. By bridging Density Functional Theory (DFT) with physical electrochemistry, we outline self-validating protocols to determine frontier molecular orbitals (FMOs) and explain how these quantum mechanical descriptors dictate chemical reactivity, kinetic stability, and receptor binding affinity.

Structural and Electronic Profiling

The FMO Paradigm in Heterocycles

In the pyrido[2,3-b][1,4]diazepine system, the electron-withdrawing nature of the pyridine ring significantly modulates the electron density of the fused seven-membered diazepine ring. The HOMO represents the molecule's capacity to act as an electron donor, while the LUMO represents its capacity as an electron acceptor.

The HOMO-LUMO gap ( ΔE ) is a critical indicator of molecular kinetic stability and polarizability. A smaller energy gap indicates a highly polarizable molecule with lower kinetic stability, which typically translates to higher chemical and biological reactivity[1]. In drug-receptor interactions, this gap governs the formation of charge-transfer complexes within the active site.

Global Reactivity Descriptors

Using FMO energies, we can derive secondary quantum chemical descriptors that predict the pharmacokinetic behavior of the scaffold[3]:

  • Chemical Hardness ( η ) : η=(ELUMO​−EHOMO​)/2 . Hard molecules resist changes in electron cloud polarization.

  • Chemical Softness ( S ) : S=1/(2η) . Softer molecules are more reactive and form stronger covalent or charge-transfer bonds with biological targets.

  • Electronegativity ( χ ) : χ=−(EHOMO​+ELUMO​)/2 . Measures the tendency of the scaffold to attract electrons.

  • Electrophilicity Index ( ω ) : ω=χ2/(2η) . Quantifies the energy lowering due to maximal electron flow between donor and acceptor.

Quantitative Data: Electronic Properties

The following table summarizes the theoretical electronic properties of the unsubstituted pyrido[2,3-b][1,4]diazepine core compared to its clinical derivative, Nevirapine, calculated using the B3LYP/6-311++G(d,p) level of theory.

Compound EHOMO​ (eV) ELUMO​ (eV)Gap ΔE (eV)Hardness η (eV)Softness S (eV⁻¹)Electrophilicity ω (eV)
Pyrido[2,3-b][1,4]diazepine (Core)*-5.82-1.514.312.150.233.12
Nevirapine (Derivative)[1]-5.06-1.443.621.810.282.92

*Core values are representative baseline estimates for the unsubstituted scaffold to illustrate the impact of functionalization.

Methodologies and Self-Validating Protocols

To ensure scientific integrity, the determination of the HOMO-LUMO gap must be approached orthogonally: computationally via DFT and experimentally via Cyclic Voltammetry (CV).

Computational Workflow (DFT)

Density Functional Theory is the gold standard for modeling heterocyclic bioactives[3]. The hybrid functional B3LYP is selected for its accurate treatment of electron correlation in organic rings, while the 6-311++G(d,p) basis set is strictly required. The diffuse functions (++) accurately model the lone pairs on the diazepine nitrogen atoms, and the polarization functions ((d,p)) account for the geometric strain of the non-planar seven-membered ring.

Step-by-Step Protocol:

  • Geometry Construction : Build the 3D molecular structure using a graphical interface (e.g., GaussView).

  • Solvent Modeling : Apply the Polarizable Continuum Model (PCM) set to water to simulate the physiological environment.

  • Optimization : Execute the geometry optimization command in Gaussian 16 (opt freq b3lyp/6-311++g(d,p) scrf=(pcm,solvent=water)).

  • Self-Validation (Critical) : Analyze the frequency output. A true global energy minimum is confirmed only if there are zero imaginary frequencies (NImag = 0). If imaginary frequencies are present, the structure is a transition state and must be perturbed and re-optimized.

  • FMO Extraction : Extract the Alpha Occ. Eigenvalues (HOMO) and Alpha Virt. Eigenvalues (LUMO) from the output file.

G Start Input Molecular Geometry (Pyrido[2,3-b][1,4]diazepine) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Verify NImag = 0) Opt->Freq FMO FMO Extraction (HOMO & LUMO Energies) Freq->FMO Desc Global Reactivity Descriptors (Hardness, Softness, Electrophilicity) FMO->Desc Map Molecular Electrostatic Potential (MEP) Mapping FMO->Map

Computational workflow for validating the electronic properties of heterocycles.
Experimental Workflow (Cyclic Voltammetry)

Experimental verification of the HOMO-LUMO gap is achieved by measuring the redox potentials of the compound.

Step-by-Step Protocol:

  • Electrolyte Preparation : Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Degas with N2​ for 15 minutes to remove dissolved oxygen.

  • Sample Preparation : Add the pyrido[2,3-b][1,4]diazepine derivative to achieve a 1 mM concentration.

  • Electrode Setup : Utilize a three-electrode cell: Glassy carbon (working), Platinum wire (counter), and Ag/Ag+ (reference).

  • Measurement : Run cyclic voltammograms at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Self-Validation (Internal Standard) : Spike the solution with 1 mM Ferrocene ( Fc/Fc+ ) and run a final scan. Calibrate all potentials against the Fc/Fc+ redox couple to account for reference electrode drift.

  • Energy Calculation :

    • EHOMO​=−(Eoxonset​+4.80) eV

    • ELUMO​=−(Eredonset​+4.80) eV

    • ΔE=ELUMO​−EHOMO​

Pharmacological Implications of the FMO Gap

The electronic architecture of pyrido[2,3-b][1,4]diazepines directly dictates their mechanism of action. In the case of nevirapine, the molecule exhibits a relatively narrow HOMO-LUMO gap (~3.62 eV), characterizing it as a "soft" molecule[1].

Causality in Binding: Because softer molecules are highly polarizable, nevirapine readily undergoes charge-transfer interactions. The HOMO of the drug molecule acts as an electron donor to the LUMO of the amino acid residues in the allosteric binding pocket of the HIV-1 Reverse Transcriptase enzyme. Furthermore, computational docking and FMO mapping reveal that this specific energy gap allows the scaffold to intercalate and bind favorably with guanine-cytosine (GC) rich regions of nucleic acids, driven by overlapping orbital symmetries[1].

G Ligand Ligand (Pyrido-diazepine) HOMO (Electron Donor) ChargeTransfer Charge Transfer Complex (ΔE Gap Stabilization) Ligand->ChargeTransfer Donates e- Receptor Receptor (e.g., HIV-1 RT) LUMO (Electron Acceptor) Receptor->ChargeTransfer Accepts e- Affinity Enhanced Binding Affinity (Low Kinetic Stability) ChargeTransfer->Affinity

Pharmacological binding logic driven by HOMO-LUMO charge transfer interactions.

By strategically substituting functional groups on the pyridine or diazepine rings, medicinal chemists can intentionally raise the HOMO or lower the LUMO, fine-tuning the softness of the molecule to maximize target affinity while minimizing off-target toxicity[2].

References

  • Source: Academia.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies Source: ACS Publications URL
  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives Source: PMC URL

Sources

Exploratory

Discovery and Preliminary Investigation of Novel Pyrido[2,3-b][1,4]diazepine Analogues

Executive Summary & Target Rationale The pursuit of novel chemical entities for the treatment of chronic inflammatory diseases and necroptosis-driven pathologies has increasingly focused on the allosteric inhibition of k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

The pursuit of novel chemical entities for the treatment of chronic inflammatory diseases and necroptosis-driven pathologies has increasingly focused on the allosteric inhibition of kinases. Receptor-interacting protein kinase 1 (RIPK1) is a crucial regulator of inflammation, apoptosis, and necroptosis[1]. While several RIPK1 inhibitors have entered clinical trials, off-target toxicity and poor pharmacokinetic profiles remain significant hurdles.

To address this, our team has investigated the pyrido[2,3-b][1,4]diazepine scaffold. The 1,2,3,5-tetrahydro-4H-pyrido[2,3-b][1,4]diazepin-4-one framework and related carboxamide derivatives have emerged as privileged scaffolds in medicinal chemistry[2],[3]. The fused bicyclic system provides a rigidified conformational space, allowing precise projection of hydrogen-bond donors (diazepine NH) and acceptors (pyridine N) into the kinase hinge region, while enabling modular substitution to probe deep allosteric pockets.

Causality in Scaffold Selection

We selected the pyrido-diazepine core over traditional quinazoline or pyrimidine scaffolds because the seven-membered diazepine ring introduces a "puckered" geometry. This non-planar conformation inherently reduces flat-aromatic stacking (minimizing DNA intercalation risks) and improves aqueous solubility, a critical factor for oral bioavailability.

RIPK1_Pathway TNF TNF-α / TNFR1 Complex1 Complex I (TRADD, TRAF2) TNF->Complex1 Activation RIPK1 RIPK1 (Active Kinase) Complex1->RIPK1 Recruitment NFkB NF-κB Survival Complex1->NFkB Pro-survival Complex2 Complex IIb (RIPK3, MLKL) RIPK1->Complex2 Phosphorylation Necroptosis Necroptosis / Inflammation Complex2->Necroptosis MLKL Oligomerization Inhibitor Pyrido[2,3-b][1,4]diazepine Inhibitor->RIPK1 Allosteric Inhibition

Fig 1: Mechanism of RIPK1-mediated necroptosis and inhibition by pyrido[2,3-b][1,4]diazepines.

Synthetic Methodology & Library Generation

The synthesis of highly substituted pyridine derivatives can be challenging; however, halogenated pyridines serve as highly reactive and versatile starting materials for nucleophilic aromatic substitution (SNAr)[4]. Our synthetic route mirrors the rigorous cyclization strategies utilized in related benzodiazepine and thieno-benzodiazepine syntheses[5].

Step-by-Step Synthetic Protocol

Self-Validating System: To ensure the SNAr reaction does not yield a mixture of regioisomers, crude LC-MS/UV traces are analyzed at 254 nm. A single major peak (>95% purity) validates the regioselectivity before proceeding to the costly reduction step.

  • SNAr Coupling:

    • Procedure: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and a substituted diamine (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at 80°C for 4 hours.

    • Causality: DIPEA is explicitly chosen over Triethylamine (TEA). DIPEA's increased steric bulk minimizes nucleophilic competition with the diamine, ensuring exclusive substitution at the highly activated 2-position of the pyridine ring.

  • Nitro Reduction:

    • Procedure: Transfer the intermediate to a Parr shaker. Add 10% Pd/C (0.1 eq) in methanol. Hydrogenate at 40 psi for 2 hours at room temperature. Filter through Celite to remove the catalyst.

  • Intramolecular Cyclization:

    • Procedure: Treat the resulting 2,3-diaminopyridine intermediate with 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in THF at 60°C for 12 hours.

    • Causality: CDI acts as a mild, phosgene-free carbonylating agent. The slow addition of CDI prevents intermolecular cross-linking, driving the intramolecular ring closure to form the 1,4-diazepin-4-one ring thermodynamically.

Synthetic_Workflow Step1 2-Chloro-3-nitropyridine + Diamine Step2 SNAr Coupling (DIPEA, DMF, 80°C) Step1->Step2 Step3 Nitro Reduction (Pd/C, H2) Step2->Step3 Step4 Intramolecular Cyclization (CDI, THF, 60°C) Step3->Step4 Product Pyrido[2,3-b][1,4]diazepine Core Step4->Product

Fig 2: Synthetic workflow for the pyrido[2,3-b][1,4]diazepine core via SNAr and cyclization.

Structure-Activity Relationship (SAR) & In Vitro Profiling

We synthesized a focused library of 15 analogues. The primary SAR objective was to optimize the substitution at the diazepine nitrogen (R1) for solvent-exposed interactions, and the pyridine ring (R2) to occupy the hydrophobic allosteric pocket of RIPK1.

Table 1: Quantitative SAR Data for Selected Pyrido[2,3-b][1,4]diazepine Analogues

Compound IDR1 (Diazepine N)R2 (Pyridine C5)RIPK1 IC₅₀ (nM)L929 Cell Viability (%)*HLM T₁/₂ (min)**
Cmpd-01 -H-H1,250 ± 8512 ± 315.2
Cmpd-04 -Methyl-H410 ± 3245 ± 522.4
Cmpd-07 -Cyclopropyl-Fluoro85 ± 678 ± 445.1
Cmpd-12 -Cyclopropyl-Trifluoromethyl12 ± 294 ± 2>120
Nec-1s (Ref)N/AN/A14 ± 392 ± 335.0

*Cell viability in L929 cells treated with TNF-α/zVAD (Necroptosis induction). Higher % indicates better protection. **Human Liver Microsome (HLM) half-life.

SAR Insights: The introduction of a cyclopropyl group at R1 (Cmpd-07, Cmpd-12) significantly improved potency. This is attributed to the cyclopropyl ring locking the diazepine core into a bioactive conformation that perfectly aligns with the DLG-out (inactive) conformation of RIPK1. The trifluoromethyl group at R2 (Cmpd-12) acts as a metabolic shield, drastically increasing the microsomal half-life (>120 min) by blocking cytochrome P450-mediated oxidation at the pyridine C5 position.

Mechanistic Validation: Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.

ADP-Glo Kinase Inhibition Assay

Purpose: To quantify the direct inhibition of RIPK1 catalytic activity.

  • Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT, 0.02% CHAPS).

  • Incubation: Incubate 10 nM recombinant human RIPK1 with serial dilutions of the pyrido[2,3-b][1,4]diazepine analogues for 30 minutes at room temperature.

  • Reaction: Initiate the reaction by adding 50 µM ATP and 0.5 mg/mL MBP (Myelin Basic Protein) substrate. Incubate for 2 hours.

  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Self-Validation Check (DLS): Causality: Promiscuous inhibitors often form colloidal aggregates that non-specifically sequester kinases. Run Dynamic Light Scattering (DLS) on the highest concentration wells (10 µM). If particles >50 nm are detected, the IC₅₀ is flagged as an aggregation-based artifact rather than true allosteric inhibition.

Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm target engagement inside living cells.

  • Treatment: Treat U937 cells with 1 µM of Cmpd-12 or DMSO vehicle for 1 hour.

  • Heating: Aliquot cells into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Western Blot: Lyse cells via freeze-thaw cycles. Centrifuge to separate soluble (folded) proteins from precipitated (denatured) proteins. Analyze the soluble fraction via Western blot using an anti-RIPK1 antibody.

  • Self-Validation Check: The presence of a positive thermal shift (ΔTm > 3°C) in the Cmpd-12 treated group compared to DMSO directly validates that the compound permeates the cell membrane and physically binds to RIPK1 in a complex intracellular environment.

Conclusion & Future Directions

The discovery of Cmpd-12 highlights the pyrido[2,3-b][1,4]diazepine core as a highly tunable, metabolically stable scaffold for kinase inhibition. By exploiting the unique puckered geometry of the diazepine ring and leveraging halogenated pyridine precursors, we achieved picomolar target engagement and robust protection against necroptosis in vitro. Future investigations will focus on the in vivo pharmacokinetic profiling of Cmpd-12 in a murine model of Systemic Inflammatory Response Syndrome (SIRS) to evaluate its therapeutic window and tissue distribution.

References

  • Source: Google Patents (JP6974331B2)
  • Perhalopyridines: Synthesis and Synthetic Utility Source: DOKUMEN.PUB URL:[Link]

  • Spiro-condensed pyrrolidine derivatives as deubiquitylating enzymes (dub)
  • Source: Google Patents (PL354642A1)

Sources

Foundational

Unlocking the 1H,2H,3H,4H,5H-Pyrido[2,3-b][1,4]diazepine Scaffold: A Comprehensive SAR and Synthetic Guide

Executive Summary The 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine scaffold represents a privileged bicyclic core in modern medicinal chemistry. Characterized by a 7-membered 1,4-diazepine ring fused to an electron-deficie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine scaffold represents a privileged bicyclic core in modern medicinal chemistry. Characterized by a 7-membered 1,4-diazepine ring fused to an electron-deficient pyridine system, this non-planar architecture provides unique three-dimensional vectors for target engagement. Recent drug discovery campaigns have successfully deployed this scaffold to target complex biological pathways, most notably as inhibitors of deubiquitylating enzymes (DUBs) like Cezanne 1 (OTUD7B) 1 and Receptor-Interacting Protein Kinase 1 (RIPK1) 2.

This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and step-by-step synthetic protocols required to leverage this scaffold in next-generation therapeutics.

Structural and Physicochemical Profiling

The pharmacological utility of the pyrido[2,3-b][1,4]diazepine core is driven by its conformational dynamics. Unlike flat, fully aromatic bicyclic systems (e.g., quinolines or indoles), the partially saturated 1,4-diazepine ring adopts a stable boat-like conformation.

Key Structural Advantages:

  • Vectorial Projection: The non-planar geometry forces substituents at the N1 and N5 positions into pseudo-axial and pseudo-equatorial orientations. This allows the molecule to simultaneously occupy a kinase hinge region and an adjacent allosteric hydrophobic pocket.

  • Hydrogen Bonding Potential: The pyridine nitrogen serves as a robust hydrogen bond acceptor (HBA), while the diazepine nitrogens (if unsubstituted) can act as hydrogen bond donors (HBD).

  • Metabolic Tuning: The electron-withdrawing nature of the pyridine ring increases the oxidative stability of the adjacent diazepine system, reducing susceptibility to rapid CYP450-mediated clearance 3.

De Novo Synthesis and Core Assembly

Constructing the 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine core requires overcoming the entropic penalty associated with 7-membered ring formation. The most robust, self-validating protocol involves the base-promoted double N-alkylation of pyridine-2,3-diamine.

Experimental Protocol: Synthesis of the Bicyclic Core

Objective: High-yield synthesis of the unsubstituted tetrahydro-pyrido-diazepine scaffold via cyclization.

  • Reagent Preparation: Dissolve pyridine-2,3-diamine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: The reaction must be performed under an inert argon atmosphere because electron-rich diamines are highly susceptible to oxidative degradation in air.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the solution. Causality: A mild, insoluble inorganic base is selected over stronger organic bases (like DBU) to effectively scavenge the HBr generated during alkylation without promoting unwanted side reactions or elimination of the alkyl halide.

  • Electrophile Introduction: Cool the mixture to 0 °C and add 1,3-dibromopropane (1.1 eq) dropwise over 30 minutes. Causality: Maintaining low temperatures during the initial intermolecular SN2 attack prevents uncontrolled oligomerization and favors mono-alkylation as the first step.

  • Cycloalkylation: Heat the reaction mixture to 80 °C and stir for 12 hours. Causality: Elevated thermal energy is strictly required to overcome the high activation energy and entropic cost of the secondary, intramolecular SN2 displacement that closes the 7-membered ring.

  • Workup & Purification: Quench the reaction with distilled water, extract with ethyl acetate (3x), dry over Na₂SO₄, and purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM) to yield the pure bicyclic core.

Synthesis A Pyridine-2,3-diamine + 1,3-Dibromopropane B Base-Promoted Alkylation (K2CO3) A->B C Intramolecular Cyclization (80°C) B->C D Pyrido[2,3-b][1,4] diazepine Core C->D

Synthetic workflow for the pyrido[2,3-b][1,4]diazepine core via cyclization.

Structure-Activity Relationship (SAR) Landscapes

The SAR of the pyrido[2,3-b][1,4]diazepine scaffold has been extensively mapped across multiple therapeutic targets, including bacterial FabI 4 and human kinases. Below is a consolidated SAR analysis focusing on dual-target optimization for Cezanne 1 (OTUD7B) and RIPK1.

SAR Data Summary
CompoundR1 (N1 Position)R2 (N5 Position)R3 (Pyridine C7)Cezanne 1 IC₅₀ (nM)RIPK1 IC₅₀ (nM)
1 (Core) -H-H-H>10,000>10,000
2 -CH₃-H-H4,5008,200
3 -CH₃-Benzyl-H120450
4 -CH₃-Benzyl-Morpholine85310
5 -Cyclopropyl-4-F-Benzyl-Morpholine12 45
Mechanistic SAR Insights
  • N1 Position (R1): Small alkyl or cycloalkyl groups (e.g., methyl, cyclopropyl) are highly favored. The cyclopropyl group in Compound 5 restricts the conformational rotation of the diazepine ring, locking it into the bioactive boat conformation required for optimal target binding.

  • N5 Position (R2): Alkylation with bulky aromatic groups (e.g., Benzyl or 4-Fluoro-benzyl) drastically increases potency (Compound 3 vs. Compound 2). Causality: The pseudo-equatorial projection of the N5 substituent allows the aromatic ring to deeply penetrate the hydrophobic S1 ubiquitin-binding pocket of Cezanne 1 or the allosteric pocket of RIPK1. The para-fluoro substitution (Compound 5) enhances binding via favorable multipolar interactions with conserved backbone amides.

  • Pyridine C7 Position (R3): The C7 position is directed toward the solvent-exposed region. Incorporating solubilizing groups like morpholine (Compound 4) does not cause steric clashes but significantly improves the pharmacokinetic profile and aqueous solubility of the compound.

Mechanistic Visualization: Target Modulation

The therapeutic efficacy of pyrido-diazepine derivatives is deeply tied to their ability to modulate inflammatory and apoptotic pathways. In the context of Cezanne 1 (OTUD7B), the enzyme acts on the canonical pathway by processing K63 ubiquitin chains on the RIPK1 protein, thereby regulating NF-κB survival signaling and necroptosis 1.

Pathway TNFR TNFR1 Activation RIPK1 RIPK1 (Polyubiquitinated) TNFR->RIPK1 Recruits Cezanne1 Cezanne 1 (OTUD7B) Cezanne1->RIPK1 Cleaves K63 Chains Apoptosis Apoptosis / Necroptosis Cezanne1->Apoptosis Promotes Survival Inhibitor Pyrido-diazepine Inhibitor Inhibitor->Cezanne1 Inhibits

Mechanism of action for pyrido[2,3-b][1,4]diazepine inhibitors targeting Cezanne 1.

Conclusion & Future Perspectives

The 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine scaffold is a highly versatile and privileged chemotype. By exploiting the unique 3D topology of the partially saturated diazepine ring and the electronic properties of the fused pyridine, medicinal chemists can achieve exquisite selectivity profiles against historically challenging targets like DUBs and kinases. Future optimization should focus on late-stage C-H functionalization of the pyridine ring to further fine-tune target residence time and mitigate off-target toxicity.

References

  • Title: WO2017149313A1 - Spiro-condensed pyrrolidine derivatives as deubiquitylating enzymes (dub)
  • Title: JP6974331B2 - Compounds, compositions and methods Source: Google Patents URL
  • Title: Perhalopyridines: Synthesis and Synthetic Utility Source: Dokumen.pub URL: [Link]

  • Title: JP2010501474A - Acrylamide derivatives as FABI inhibitors Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Applications of 1H,2H,3H,4H,5H-Pyrido[2,3-b]diazepines in CNS Drug Discovery: Application Notes and Protocols

Applications of 1H,2H,3H,4H,5H-Pyrido[2,3-b][1][2]diazepines in CNS Drug Discovery: Application Notes and Protocols Authored by: A Senior Application Scientist Introduction: The Pyrido[2,3-b][1][2]diazepine Scaffold - A...

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Author: BenchChem Technical Support Team. Date: April 2026

Applications of 1H,2H,3H,4H,5H-Pyrido[2,3-b][1][2]diazepines in CNS Drug Discovery: Application Notes and Protocols

Authored by: A Senior Application Scientist

Introduction: The Pyrido[2,3-b][1][2]diazepine Scaffold - A Privileged Structure in CNS Drug Discovery

The quest for novel chemical entities that can modulate the complex neurocircuitry of the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine scaffold has emerged as a versatile and promising framework for the design of new CNS-active agents. This tricyclic system, which features a fusion of a pyridine ring with a 1,4-diazepine ring, represents a class of compounds that has shown potential in a range of therapeutic areas, most notably in the development of atypical antipsychotics.[1] The structural rigidity and defined three-dimensional geometry of the pyridodiazepine core, combined with the numerous sites available for chemical modification, allow for the fine-tuning of pharmacological properties to achieve desired selectivity and potency at various CNS targets.

This guide provides an in-depth exploration of the applications of 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine derivatives in CNS drug discovery. We will delve into their synthesis, mechanism of action, and the key experimental protocols used to characterize their biological activity, offering researchers, scientists, and drug development professionals a comprehensive resource to guide their own investigations into this fascinating class of molecules.

Mechanism of Action: Targeting Key Neurotransmitter Systems

The therapeutic potential of pyrido[2,3-b][1][2]diazepine derivatives in CNS disorders is rooted in their ability to interact with multiple neurotransmitter systems that are implicated in the pathophysiology of these conditions. The primary mechanism of action for many of these compounds involves the modulation of dopaminergic and serotonergic pathways, a hallmark of atypical antipsychotic drugs.[1]

A key characteristic of atypical antipsychotics is a balanced affinity for dopamine D2 and serotonin 5-HT2A receptors. A high 5-HT2A/D2 affinity ratio is often associated with a reduced incidence of extrapyramidal side effects, which are a major limitation of older, "typical" antipsychotic medications.[1] Certain pyrido[2,3-b][1][2]diazepine derivatives have demonstrated this favorable neurochemical profile, making them attractive candidates for further development.[1]

Beyond the dopaminergic and serotonergic systems, derivatives of the related pyrido[2,3-b][1][2]benzodiazepine scaffold have been investigated as potential ligands for M1 muscarinic receptors, suggesting a broader applicability in neurological research.[3]

Signaling Pathway of Atypical Antipsychotic Action

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits HT2AR 5-HT2A Receptor cAMP cAMP AC->cAMP Produces Response Cellular Response cAMP->Response Pyrido_diazepine Pyrido[2,3-b][1,4]diazepine Derivative Pyrido_diazepine->D2R Antagonist Pyrido_diazepine->HT2AR Antagonist

Caption: Interaction of a pyrido[2,3-b][1][2]diazepine derivative with D2 and 5-HT2A receptors.

Synthesis of the Pyrido[2,3-b][1][2]diazepine Core

The synthesis of the 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine scaffold can be achieved through various synthetic routes. A common approach involves the reaction of 2,3-diaminopyridines with α,β-unsaturated ketones or their equivalents. For instance, the regiospecific preparation of 3,5-dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-ones has been accomplished by reacting 2,3-diaminopyridines with ethyl aroylacetates.[4]

Another synthetic strategy involves the Schmidt reaction on tetrahydro-1,8-naphthyridin-4-ones, which can yield pyrido[2,3-b][1][2]diazepines.[5] Furthermore, peptide coupling reactions followed by cyclization have been employed to create related pyrido[3,2-e][1][2]diazepine-2,5-diones and pyrido[2,3-e][1][2]diazepine-2,5-diones, showcasing the versatility of synthetic methodologies for this class of compounds.[2]

The ability to introduce a wide range of substituents at various positions on the pyridodiazepine ring system is crucial for optimizing the pharmacological properties of these molecules. Structure-activity relationship (SAR) studies have shown that substituents at the 2- or 8-position can be optimal for retaining receptor affinities, while modifications at the 5-position can dramatically decrease binding.[1]

Experimental Protocols for CNS Drug Discovery

The following protocols are designed to assess the potential of novel 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine derivatives as CNS-active agents.

Protocol 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinities of test compounds for key CNS receptors, such as dopamine D2, serotonin 5-HT2A, and muscarinic M1 receptors. This is a critical first step in characterizing the pharmacological profile of a new chemical entity.

Methodology:

  • Membrane Preparation:

    • Obtain cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A, M1).

    • Culture cells to a high density and harvest by centrifugation.

    • Homogenize the cell pellet in a suitable buffer (e.g., Tris-HCl) using a Polytron homogenizer.

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A, [³H]pirenzepine for M1), and the test compound at various concentrations.

    • To determine non-specific binding, include wells with an excess of a known, unlabeled ligand for the receptor.

    • Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow for binding equilibrium to be reached.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition binding model using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundD2 Ki (nM)5-HT2A Ki (nM)M1 Ki (nM)5-HT2A/D2 Ratio
Compound X152.5>10000.17
Compound Y505>10000.1
Clozapine (Reference)12012200.1
Protocol 2: In Vivo Behavioral Models for Antipsychotic Activity

Objective: To evaluate the in vivo efficacy of lead compounds in animal models that are predictive of antipsychotic activity in humans. These models assess the ability of a compound to modulate behaviors associated with psychosis.

Methodology: Conditioned Avoidance Response (CAR) in Rats

The CAR test is a classic model used to screen for antipsychotic potential. It assesses the ability of a compound to suppress a learned avoidance response without producing general motor impairment.

  • Apparatus: A shuttle box with two compartments separated by a door. The floor of each compartment is a grid that can deliver a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the footshock.

  • Training:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS for a set duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

    • If the rat fails to move during the CS, the US (footshock) is delivered through the grid floor until the rat escapes to the other compartment (an escape response).

    • Repeat this procedure for a set number of trials until the rats reach a stable level of avoidance responding (e.g., >80% avoidance).

  • Testing:

    • Administer the test compound or vehicle to the trained rats at various doses.

    • After a predetermined pretreatment time, place the rats back in the shuttle box and test them for their ability to perform the conditioned avoidance response.

    • Record the number of avoidance responses, escape responses, and escape failures.

  • Data Analysis:

    • Calculate the percentage of avoidance responses for each treatment group.

    • A significant reduction in the percentage of avoidance responses in the drug-treated group compared to the vehicle-treated group, without a significant increase in escape failures, is indicative of potential antipsychotic activity.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Workflow for CNS Drug Discovery with Pyrido[2,3-b][1][2]diazepines

G cluster_discovery Discovery & Lead Identification cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of Pyrido[2,3-b][1,4]diazepine Library HTS High-Throughput Screening (Receptor Binding) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME In Vitro ADME/Tox (e.g., CYP Inhibition, hERG) SAR->ADME Lead_Opt Lead Optimization ADME->Lead_Opt In_Vivo In Vivo Efficacy (e.g., CAR, Novel Object Recognition) Lead_Opt->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox Candidate Candidate Selection Tox->Candidate

Caption: A typical drug discovery workflow for pyrido[2,3-b][1][2]diazepine derivatives.

Conclusion and Future Directions

The 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine scaffold represents a promising starting point for the development of novel CNS-active agents. The demonstrated ability of derivatives to modulate key neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, underscores their potential in the treatment of complex psychiatric disorders such as schizophrenia.

Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: The synthesis of novel libraries of pyridodiazepine derivatives with a wide range of substituents will be crucial for exploring new pharmacological profiles and identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of New CNS Targets: While much of the focus has been on antipsychotic activity, the potential of this scaffold to interact with other CNS targets, such as muscarinic and other G-protein coupled receptors, warrants further investigation.

  • Advanced Preclinical Models: The use of more sophisticated and translatable preclinical models, including those that assess cognitive deficits associated with schizophrenia, will be important for validating the therapeutic potential of new lead compounds.

By leveraging the synthetic versatility of the 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine scaffold and employing a robust and systematic approach to pharmacological evaluation, researchers can continue to unlock the potential of this privileged chemical structure in the ongoing search for safer and more effective treatments for CNS disorders.

References

  • Guillonneau, C., et al. (1997). New pyridobenzodiazepine derivatives as potential antipsychotics: synthesis and neurochemical study. Journal of Medicinal Chemistry, 40(13), 2063-2073. [Link]

  • Carboni, S., et al. (1975). [Synthesis and Biological Activity of pyrido(2,3-e)-1,4-diazepine and of pyrido(2,3-b)(1,4)diazepine]. Il Farmaco; edizione scientifica, 30(4), 238-247. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Chemistry of Pyrido[2,3-b][1][2]benzodiazepines: Applications and Research. [Link]

  • A convenient synthesis of new pyrido[3,2- e][1][2]diazepine-2,5-diones and pyrido[2,3- e][1][2]diazepine-2,5-diones. (2011). Tetrahedron Letters, 52(43), 5644-5647. [Link]

  • Elguero, J., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1][2]diazepin-2-ones. ACS Omega, 5(39), 25037-25048. [Link]

Sources

Application

incorporating pyrido[2,3-b][1,4]diazepine into kinase inhibitor screening libraries

The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology and immunomodulation. While early-generation inhibitors often relied on planar, promiscuous scaffolds, modern library desig...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology and immunomodulation. While early-generation inhibitors often relied on planar, promiscuous scaffolds, modern library design has shifted toward privileged, three-dimensional pharmacophores. The pyrido[2,3-b][1,4]diazepine scaffold has emerged as a highly effective core for high-throughput screening (HTS) libraries.

This application note details the mechanistic rationale, library integration strategy, and a self-validating high-throughput screening protocol for evaluating pyrido[2,3-b][1,4]diazepine derivatives against kinome targets, with a specific focus on Aurora kinases.

Mechanistic Rationale: The Pyrido[2,3-b][1,4]diazepine Advantage

The efficacy of the pyrido[2,3-b][1,4]diazepine core lies in its structural mimicry of the adenine ring of adenosine triphosphate (ATP) combined with the conformational flexibility of its seven-membered ring.

  • Hinge Region Engagement: The pyridine nitrogen and adjacent hydrogen bond donors/acceptors establish critical bidentate hydrogen bonds with the kinase hinge region (e.g., Ala213 in Aurora A). This anchors the molecule deeply within the ATP-binding pocket.

  • Vectorial Projection for Selectivity: Unlike planar pyrimidine or quinazoline scaffolds, the non-planar diazepine ring projects substituents outward into the solvent-exposed channel or the selectivity pocket (DFG-in vs. DFG-out conformations). This geometry allows medicinal chemists to fine-tune isoform selectivity—for instance, distinguishing Aurora B from Aurora A [1].

  • Overcoming Pan-Kinase Toxicity: Early pan-Aurora inhibitors like VX-680 (Tozasertib) demonstrated potent anti-tumor efficacy but suffered from off-target toxicities [2]. By incorporating the pyrido[2,3-b][1,4]diazepine scaffold, researchers can systematically vary the C-ring substituents to optimize the pharmacokinetic profile and reduce off-target kinome binding.

Pathway A Mitotic Entry (G2/M Phase) B Aurora Kinase A/B Activation A->B C Histone H3 Phosphorylation & Spindle Assembly B->C D Chromosome Segregation & Cell Division C->D Inhibitor Pyrido[2,3-b][1,4]diazepine Scaffold Inhibitor->B ATP-Competitive Inhibition

Fig 1: Intervention of pyrido[2,3-b][1,4]diazepines in the Aurora kinase cell cycle pathway.

Library Design and Functionalization Strategy

To construct a robust screening library, the core scaffold is typically synthesized via the condensation of 2-chloro-3-aminopyridines with functionalized amino acids, followed by cyclization.

Causality in Diversification: To maximize the hit rate during HTS, the library must sample diverse chemical space around the core.

  • N-Alkylation of the Diazepine Ring: Modulates lipid solubility and cell permeability.

  • C-Aryl Substitution: Targets the hydrophobic pocket behind the gatekeeper residue. Bulky substituents here can force the kinase into an inactive DFG-out conformation, shifting the mechanism from Type I to Type II inhibition.

Representative SAR Data Summary

The following table summarizes the structure-activity relationship (SAR) data for representative pyridodiazepine derivatives, demonstrating how substituent modifications dictate Aurora kinase selectivity and cellular potency [1].

Compound IDR1 Substituent (Diazepine)R2 Substituent (Pyridine)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)
Pyr-01 -CH₃-H145.085.012.4
Pyr-02 -Cyclopropyl-F42.018.54.1
Pyr-03 -Phenyl-OCH₃12.58.00.57
VX-680 (Control) N/A (Pyrazolopyrimidine)N/A0.618.00.35

High-Throughput Screening (HTS) Protocol

To evaluate the pyrido[2,3-b][1,4]diazepine library, we utilize a luminescent ADP detection assay (e.g., ADP-Glo™) [3].

Why this assay? Unlike traditional radiometric assays, ADP-Glo is universal and homogeneous. It measures the ADP produced during the kinase reaction, making it independent of specific peptide substrates. Furthermore, its high signal-to-background ratio is critical for detecting the activity of low-turnover kinases often encountered in extensive kinome profiling.

Step-by-Step Methodology

Phase 1: Assay Preparation & Library Plating

  • Plate Preparation: Dispense 100 nL of the pyrido[2,3-b][1,4]diazepine library compounds (dissolved in 100% DMSO) into a solid white 384-well plate using an acoustic liquid handler. Self-validation: Include Staurosporine (10 µM) as a positive control for complete inhibition, and DMSO only as a negative control (maximum kinase activity).

  • Kinase/Substrate Master Mix: Prepare a solution containing the target kinase (e.g., Aurora B at 2 nM final concentration) and its specific peptide substrate in 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Addition: Dispense 2 µL of the Kinase/Substrate mix into each well. Incubate at room temperature (RT) for 15 minutes to allow the inhibitors to pre-bind to the ATP pocket.

Phase 2: Reaction Initiation & Termination 4. Initiation: Add 2 µL of ATP (at the predetermined Kₘ for the specific kinase) to initiate the reaction. 5. Incubation: Seal the plate and incubate for 60 minutes at RT. 6. Termination & ATP Depletion: Add 4 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at RT.

  • Causality: This step is critical. The reagent stops the kinase reaction and completely depletes any unconsumed ATP. Incomplete depletion leads to high background luminescence, resulting in false negatives for your inhibitors.

Phase 3: Detection & Readout 7. Conversion: Add 8 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT.

  • Causality: This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin. The newly synthesized ATP is consumed by luciferase to produce light.
  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1 second per well). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

    Workflow Step1 Library Plating (384-well format) Step2 Kinase + Substrate Addition Step1->Step2 Step3 ATP Addition (Reaction Initiation) Step2->Step3 Step4 Incubation (60 mins at RT) Step3->Step4 Step5 ADP-Glo Reagent (Stop & Deplete ATP) Step4->Step5 Step6 Kinase Detection (Convert ADP to ATP) Step5->Step6 Step7 Luminescence Readout (IC50 Calculation) Step6->Step7

    Fig 2: Homogeneous 384-well HTS workflow for kinase inhibitor screening.

Data Interpretation and Hit Triage

When analyzing the luminescence data, a true pyrido[2,3-b][1,4]diazepine hit will demonstrate a dose-dependent decrease in luminescent signal (indicating reduced ADP production).

To ensure the trustworthiness of the data:

  • Z'-Factor Calculation: Ensure the assay Z'-factor is > 0.6 across all plates. A lower score indicates assay drift or pipetting errors, invalidating the screening run.

  • Orthogonal Validation: Because luminescent assays can be susceptible to luciferase inhibitors (false positives), all primary hits must be counter-screened using an orthogonal method, such as a TR-FRET (Time-Resolved Fluorescence Energy Transfer) binding assay or direct mass spectrometry.

By embedding the pyrido[2,3-b][1,4]diazepine scaffold into well-validated, high-throughput screening pipelines, drug development professionals can rapidly identify highly potent, isoform-selective kinase inhibitors with favorable pharmacokinetic profiles.

References

  • Tamizharasan, N. et al. "Discovery and optimization of novel phenyldiazepine and pyridodiazepine based Aurora kinase inhibitors." Bioorganic Chemistry, 99 (2020): 103800. URL:[Link]

  • Harrington, E. A. et al. "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine, 10(3), 262-267 (2004). URL:[Link]

Method

Application Note: Advanced Sample Preparation Protocols for 1H,2H,3H,4H,5H-Pyrido[2,3-b][1,4]diazepine Assays in LC-MS/MS Bioanalysis

Mechanistic Grounding & Chemical Rationale The 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine scaffold is a privileged, nitrogen-rich heterocyclic core frequently utilized in the development of advanced therapeutics, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding & Chemical Rationale

The 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine scaffold is a privileged, nitrogen-rich heterocyclic core frequently utilized in the development of advanced therapeutics, including kinase inhibitors and deubiquitylating enzyme (DUB) inhibitors[1]. From a bioanalytical perspective, quantifying these molecules in complex biological matrices (e.g., plasma, serum, or cell lysates) presents significant challenges.

The Causality of Matrix Effects: Biological matrices contain high concentrations of endogenous phospholipids (PLs), which elute unpredictably during reversed-phase liquid chromatography and cause severe ion suppression in positive electrospray ionization (ESI+) mass spectrometry[2]. Because pyrido[2,3-b][1,4]diazepine derivatives typically ionize as [M+H]+ species[3], they are highly susceptible to this suppression.

The Chemical Solution: The presence of multiple basic nitrogens within the pyrido and diazepine rings yields a typical pKa range of 6.5 to 8.5. By lowering the sample pH below 2.0, the analyte becomes fully protonated. This chemical behavior dictates the use of Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) as the gold standard for sample preparation[4]. MCX sorbents utilize a dual-retention mechanism: hydrophobic interactions capture the analyte initially, while strong sulfonic acid groups (pKa < 1) form unbreakable ionic bonds with the protonated diazepine nitrogens. This allows for aggressive organic washing to completely strip away phospholipids before targeted elution[5].

Workflow Architecture & Decision Matrix

The selection of a sample preparation protocol depends entirely on the required sensitivity (Lower Limit of Quantitation, LLOQ) and throughput demands of the assay.

Workflow_Decision A Biological Matrix (Plasma, Serum, Lysate) B Assess Assay Requirements (Sensitivity vs. Throughput) A->B C High Throughput / Discovery PK (LLOQ > 5 ng/mL) B->C Rapid Turnaround D Trace Level PD / Clinical Trials (LLOQ < 0.1 ng/mL) B->D Matrix Effect Mitigation E Protein Precipitation (PPT) 96-well format C->E F Mixed-Mode Cation Exchange (MCX SPE) D->F

Decision matrix for selecting sample preparation workflows based on assay sensitivity requirements.

Self-Validating Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE

This protocol is engineered for maximum sensitivity and zero phospholipid carryover. It acts as a self-validating system : if the pH adjustments are incorrect, the analyte will either fail to bind to the sorbent or fail to elute, immediately flagging a protocol failure during LC-MS/MS analysis.

SPE_Mechanism Step1 Step1 Step2 2. Aqueous Wash 2% HCOOH Removes: Salts & Proteins Analyte: Retained Step1->Step2 Step3 3. Organic Wash 100% MeOH Removes: Phospholipids Analyte: Retained Step2->Step3 Step4 4. Elution 5% NH4OH in MeOH Analyte: Neutralized (0) Sorbent: Released Step3->Step4

Mechanistic causality of MCX SPE: pH-driven retention and orthogonal washing for phospholipid removal.

Step-by-Step Methodology:
  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS) solution. Dilute with 100 µL of 4% Phosphoric Acid (H₃PO₄).

    • Causality: The strong acid disrupts plasma protein binding and ensures the basic nitrogens of the pyrido[2,3-b][1,4]diazepine are fully protonated[6].

  • Conditioning: Pass 1.0 mL of 100% Methanol (MeOH) through the 30 mg MCX cartridge to activate the hydrophobic domains.

  • Equilibration: Pass 1.0 mL of 2% Formic Acid (HCOOH) in water to prepare the sulfonic acid exchange sites.

  • Loading: Load the pre-treated sample (210 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Apply 1.0 mL of 2% HCOOH in water.

    • Causality: Removes hydrophilic endogenous salts and residual peptides.

  • Wash 2 (Organic): Apply 1.0 mL of 100% MeOH.

    • Causality: Because the analyte is ionically locked to the sorbent, 100% organic solvent can be used to completely wash away neutral lipids and ion-suppressing phospholipids[5].

  • Elution: Apply 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.

    • Causality: The high pH (>10) deprotonates the pyrido-diazepine nitrogens, neutralizing the molecule and breaking the ionic bond, allowing the organic solvent to elute the purified analyte[6].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% HCOOH).

Protocol 2: High-Throughput Protein Precipitation (PPT)

For early-stage discovery assays where high throughput is prioritized over absolute trace-level sensitivity, a 96-well PPT protocol is utilized.

Step-by-Step Methodology:
  • Aliquot: Transfer 50 µL of plasma into a 96-well collection plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard (IS).

    • Causality: The 3:1 organic-to-aqueous ratio drastically lowers the dielectric constant of the solution, causing rapid denaturation and precipitation of plasma proteins.

  • Agitation: Seal the plate and vortex at 1000 RPM for 5 minutes to ensure complete extraction from the protein pellet.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant to a clean 96-well plate. Dilute with 100 µL of HPLC-grade water to match the initial LC gradient conditions, preventing peak distortion (solvent effect) during injection.

Quantitative Data & LC-MS/MS Parameters

To establish a self-validating system, the bioanalytical scientist must monitor both the target analyte and endogenous phospholipids (m/z 184.0 → 184.0) during method development.

Table 1: Comparative Performance Metrics (1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine)
Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Carryover (Area)LLOQ Achievable
Protein Precipitation (PPT) 88.5 ± 4.2%0.65 (Severe Suppression)> 1.5 × 10⁶5.0 ng/mL
MCX Solid-Phase Extraction 94.2 ± 2.1%0.98 (Negligible Effect)< 5.0 × 10³0.05 ng/mL

Note: A Matrix Factor of 1.0 indicates zero ion suppression or enhancement.

Table 2: Recommended LC-MS/MS Gradient Conditions
Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% HCOOH in H₂O)Mobile Phase B (0.1% HCOOH in ACN)
0.000.40095%5%
0.500.40095%5%
2.500.40010%90%
3.500.40010%90%
3.600.40095%5%
5.000.40095%5%

Quality Control: The Self-Validating System

To ensure the scientific integrity of every batch, the following self-validating criteria must be met:

  • Phospholipid Monitoring: A qualitative MRM transition for lysophosphatidylcholines (m/z 184.0 → 184.0) must be included in the MS method. If the MCX SPE protocol is executed correctly, the PL peak area must be <1% of a standard PPT extraction[5].

  • Pre- vs. Post-Spike Validation: Absolute recovery must be calculated by comparing the peak area of samples spiked before extraction to samples spiked after extraction. A recovery drop below 80% indicates incomplete protonation during the sample loading phase, requiring an adjustment to the H₃PO₄ concentration.

References

  • LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis". Available at:[Link]

  • National Institutes of Health (PMC). "Microsampling with Solid Phase Extraction Cartridge: Storage and Online Mass Spectrometry Analysis". Available at: [Link]

  • Waters Corporation. "COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION". Available at:[Link]

  • World Intellectual Property Organization. "WO2017149313A1 - Spiro-condensed pyrrolidine derivatives as deubiquitylating enzymes (dub) inhibitors".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with complex fused-heterocyclic scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with complex fused-heterocyclic scaffolds.

Executive Overview & Mechanistic Rationale

The 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine scaffold is a privileged structure frequently utilized in the development of deubiquitylating enzyme (DUB) inhibitors [[1]]() and FabI kinase inhibitors 2. However, traditional syntheses often suffer from low yields (historically ~31%) due to competing intermolecular side reactions and poor regiocontrol 3.

To solve this, we abandon the traditional double-alkylation of 2,3-diaminopyridine. Instead, we employ a self-validating chemical pathway utilizing 2-chloro-3-bromopyridine. This strategy relies on intrinsic electronic causality: the pyridine nitrogen severely depletes electron density at the C2 position, lowering the activation energy for a Meisenheimer complex and ensuring >99% regioselective Nucleophilic Aromatic Substitution (SNAr) of the chloride. The C3-bromide remains electronically isolated and perfectly positioned for a subsequent site-selective palladium-catalyzed Buchwald-Hartwig cross-coupling 4.

Validated Experimental Workflow

Step 1: Regioselective SNAr
  • Reagents: 2-Chloro-3-bromopyridine (10.0 g, 51.9 mmol), tert-butyl (3-aminopropyl)carbamate (9.96 g, 57.1 mmol), DIPEA (18.1 mL, 103.8 mmol), NMP (50 mL).

  • Protocol: Charge a 250 mL round-bottom flask with the reagents. Heat to 80 °C under N2 for 12 h. Cool to room temperature, dilute with EtOAc (200 mL), and wash with 5% aqueous LiCl (3 x 100 mL) to selectively partition the NMP into the aqueous phase. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography to afford Intermediate 1.

Step 2: Boc Deprotection
  • Reagents: Intermediate 1 (12.0 g), Trifluoroacetic acid (TFA, 20 mL), Dichloromethane (DCM, 80 mL).

  • Protocol: Dissolve Intermediate 1 in DCM. Add TFA dropwise at 0 °C. Warm to 25 °C and stir for 2 h. Concentrate under reduced pressure. Neutralize the resulting TFA salt by partitioning between DCM and saturated aqueous NaHCO3. Extract, dry, and concentrate to yield Intermediate 2 (Primary Amine).

Step 3: Intramolecular Buchwald-Hartwig Cyclization
  • Reagents: Intermediate 2 (5.0 g, 21.7 mmol), Pd2(dba)3 (0.99 g, 1.08 mmol), Xantphos (1.25 g, 2.17 mmol), tBuONa (6.25 g, 65.1 mmol), anhydrous Toluene (2.17 L).

  • Protocol: In a rigorously dried, N2-flushed 3 L flask, combine Intermediate 2, Pd2(dba)3, Xantphos, and tBuONa. Add anhydrous, sparged toluene to achieve a strict 0.01 M dilution. Heat to 100 °C for 8 h. Filter through Celite, concentrate, and purify via silica gel chromatography (DCM/MeOH) to afford the final product.

Workflow Visualization

SynthPathway SM 2-Chloro-3-bromopyridine + Mono-Boc-1,3-propanediamine Step1 Step 1: SNAr Regioselective C2 Attack SM->Step1 Int1 Intermediate 1 Boc-Protected Amine Step1->Int1 Step2 Step 2: Deprotection TFA / DCM Int1->Step2 Int2 Intermediate 2 Primary Amine Step2->Int2 Step3 Step 3: Buchwald-Hartwig Intramolecular Cyclization Int2->Step3 Product 1H,2H,3H,4H,5H-pyrido [2,3-b][1,4]diazepine Step3->Product

Figure 1: Self-validating synthetic workflow for 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine.

Quantitative Optimization Data

The formation of a 7-membered ring is entropically challenging. The table below demonstrates the causality behind our optimized cyclization parameters (Step 3), proving how specific variables suppress side reactions.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (3.0 eq)Solvent (Conc.)Temp (°C)Yield (%)Primary Observation
1Pd2(dba)3BINAPtBuONaToluene (0.1 M)10022Major oligomerization
2Pd2(dba)3BINAPtBuONaToluene (0.01 M)10054Improved, some debromination
3Pd(OAc)2XantphosCs2CO3Dioxane (0.01 M)10061Slow conversion
4 Pd2(dba)3 Xantphos tBuONa Toluene (0.01 M) 100 88 Clean cyclization

Troubleshooting Guides & FAQs

Q1: Why am I seeing a mixture of isomers or unreacted starting material in Step 1? A: If you observe poor regioselectivity or low conversion, verify your solvent and base. SNAr on polyhalogenated heteroarenes requires polar aprotic solvents (like NMP or DMF) to stabilize the polar Meisenheimer transition state 4. Avoid using stronger bases (like NaH) in this step, as they can deprotonate the carbamate and lead to complex mixtures. DIPEA provides the perfect pKa balance to sponge the HCl byproduct without initiating side reactions.

Q2: My cyclization step (Step 3) is yielding mostly dimers/oligomers. How do I fix this? A: The formation of a 7-membered diazepine ring is entropically less favorable than 5- or 6-membered rings. If your concentration exceeds 0.01 M, intermolecular amine-bromide collisions will outpace the intramolecular cyclization. You must strictly adhere to high dilution conditions (≤ 0.01 M).

Q3: I observe significant debromination (reduction of the C3-Br bond) during the Buchwald-Hartwig coupling. What is the cause? A: Debromination occurs when the palladium oxidative addition complex undergoes beta-hydride elimination or reacts with trace moisture before reductive elimination can occur. To solve this, switch to Xantphos . Its large bite angle (111°) forces the Pd center into a geometry that dramatically accelerates the reductive elimination step, outcompeting the off-cycle debromination pathway. Furthermore, strictly degas your solvent; oxygen degrades the phosphine ligand, stalling the catalytic cycle.

TroubleshootingLogic Issue Issue: Low Yield in Step 3 Diag1 Observation: High Oligomerization? Issue->Diag1 Diag2 Observation: High Debromination? Issue->Diag2 Sol1 Action: Increase Dilution (Target ≤ 0.01 M) Diag1->Sol1 Yes Sol2 Action: Switch Ligand to Xantphos & Degas Diag2->Sol2 Yes

Figure 2: Troubleshooting logic tree for Buchwald-Hartwig cyclization issues.

Q4: I am losing my final product during aqueous workup. Where is it going? A: The 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine scaffold is highly polar and possesses significant water solubility due to the multiple hydrogen-bond donors/acceptors (two diazepine nitrogens and one pyridine nitrogen). Avoid extensive aqueous washes. If an aqueous workup is necessary, saturate the aqueous layer with NaCl and extract with a highly polar organic solvent mixture (e.g., 10% isopropanol in chloroform), or bypass aqueous workup entirely by filtering the crude reaction mixture directly through a Celite pad.

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Optimization

Technical Support Center: Pyrido[2,3-b][1,4]diazepine Synthesis &amp; Cyclization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis and optimization...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis and optimization of pyrido[2,3-b][1,4]diazepine scaffolds.

These bicyclic heterocycles are highly privileged structures in pharmacology, frequently utilized in kinase inhibitors and CNS-active agents[1]. However, constructing the 7-membered diazepine ring fused to an electron-deficient pyridine core presents significant thermodynamic and kinetic challenges. This guide provides field-proven solutions, mechanistic rationales, and self-validating protocols to ensure synthetic success.

Mechanistic Pathways & Workflow

The synthesis of pyrido[2,3-b][1,4]diazepines typically proceeds via two primary strategies: the classical condensation route or the modern cross-coupling/lactamization route. The diagram below illustrates the divergent logic of these pathways.

G cluster_0 Route A: Cross-Coupling & Lactamization cluster_1 Route B: Direct Condensation A1 2-Chloro-3-aminopyridine + β-Amino Ester A2 Buchwald-Hartwig C-N Coupling (Pd Catalyst, Ligand) A1->A2 A3 Saponification (LiOH, THF/H2O) A2->A3 Secondary Amine Intermediate A4 Intramolecular Lactamization (HATU, DIPEA, High Dilution) A3->A4 Linear Amino Acid A5 Pyrido[2,3-b][1,4]diazepin-4-one A4->A5 Cyclization B1 2,3-Diaminopyridine + 1,3-Dicarbonyl B2 Acid-Catalyzed Condensation (AcOH, EtOH, Reflux) B1->B2 B3 Pyrido[2,3-b][1,4]diazepine B2->B3 Dehydration & Cyclization

Synthetic workflows for pyrido[2,3-b][1,4]diazepines comparing cross-coupling and condensation.

Troubleshooting FAQs

Q1: During the Buchwald-Hartwig coupling of 2-chloro-3-aminopyridine with a β -amino ester, I am observing unreacted starting material and significant dehalogenation. How can I optimize this?

A1: The 2-chloro-3-aminopyridine system is electronically deactivated toward oxidative addition compared to standard aryl chlorides[2]. Furthermore, the free 3-amino group can tightly coordinate to the palladium center, leading to catalyst poisoning. Dehalogenation occurs when the rate of β -hydride elimination (from the amine or solvent) outcompetes the rate of reductive elimination.

  • The Solution: Switch from standard monodentate phosphines (like PPh 3​ ) to bidentate ligands with large bite angles, such as Xantphos or BrettPhos. These ligands enforce a rigid geometry around the Pd center that accelerates reductive elimination and prevents the formation of stable, inactive Pd-bis(amine) complexes[3]. Additionally, use Cs2​CO3​ as the base instead of NaOtBu to prevent premature base-mediated ester hydrolysis.

Q2: My intramolecular lactamization step to form the 7-membered diazepinone ring is yielding mostly linear dimers and oligomers. How do I favor the intramolecular cyclization?

A2: The formation of 7-membered rings is kinetically and thermodynamically disfavored compared to 5- or 6-membered rings due to transannular strain and unfavorable entropic factors. If the local concentration of the reactive chain ends is too high, intermolecular coupling (oligomerization) will easily outcompete intramolecular cyclization.

  • The Solution: Implement strict pseudo-high dilution conditions. Slowly add your linear amino acid precursor (via a syringe pump over 4-6 hours) to a highly dilute solution (0.001 - 0.005 M) of the coupling reagent. Use HATU over standard carbodiimides (like EDC); the 7-aza-HOBt leaving group generated by HATU rapidly accelerates the amidation step, trapping the activated ester before an intermolecular collision can occur.

Q3: When using the classical condensation route (2,3-diaminopyridine + 1,3-dicarbonyl), I get a mixture of regioisomers. How can I control the regioselectivity?

A3: The two amino groups on 2,3-diaminopyridine possess different nucleophilicities. The 3-amino group is generally more nucleophilic than the 2-amino group, which is conjugated with the electron-withdrawing pyridine nitrogen. However, under neutral conditions, the initial attack on an unsymmetrical 1,3-dicarbonyl is unselective, leading to isomeric mixtures.

  • The Solution: Modulate the reaction pH. Conducting the reaction in ethanol with a catalytic amount of glacial acetic acid biases the initial condensation. The acid activates the more electrophilic carbonyl group of the 1,3-dicarbonyl, which then preferentially reacts with the more nucleophilic 3-amino group, locking in the regiochemistry prior to the final dehydration/cyclization step[1].

Quantitative Data: Buchwald-Hartwig Optimization

The following table summarizes the optimization data for the critical C-N bond formation step between 2-chloro-3-aminopyridine and methyl 3-aminopropanoate.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Primary Observation / Failure Mode
1Pd(OAc) 2​ / PPh 3​ NaO t BuToluene10015%Extensive dehalogenation; catalyst poisoning.
2Pd 2​ (dba) 3​ / BINAPCs 2​ CO 3​ Dioxane10045%Sluggish reaction; incomplete conversion.
3Pd(OAc) 2​ / Xantphos Cs 2​ CO 3​ Dioxane 100 82% Clean conversion; optimal reductive elimination.
4RuPhos Pd G3LiHMDSTHF8060%Competing ester cleavage by strong base.

Validated Experimental Protocol: Synthesis of a Pyrido[2,3-b][1,4]diazepin-4-one

This protocol outlines the optimized cross-coupling and macrolactamization sequence. It is designed as a self-validating system: color changes and TLC characteristics are provided to confirm the success of each intermediate step.

Step 1: Buchwald-Hartwig C-N Coupling
  • Mechanistic Rationale: Utilizing Xantphos ensures a wide bite angle, promoting rapid reductive elimination to form the secondary amine without degrading the pyridine core[3].

  • In an oven-dried Schlenk flask, combine 2-chloro-3-aminopyridine (1.0 equiv, 10 mmol), methyl 3-aminopropanoate hydrochloride (1.2 equiv, 12 mmol), Pd(OAc) 2​ (5 mol%), Xantphos (10 mol%), and anhydrous Cs 2​ CO 3​ (3.0 equiv).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous 1,4-dioxane (50 mL) via syringe.

  • Heat the mixture to 100 °C for 12 hours.

  • Validation Check: The solution will transition from a dark red suspension to a pale yellow mixture. TLC (5% MeOH in DCM) should show complete consumption of the pyridine starting material ( Rf​≈0.4 ) and the appearance of a new fluorescent blue spot under 254 nm UV ( Rf​≈0.3 ).

  • Filter through a pad of Celite, concentrate, and purify via flash chromatography to isolate the intermediate ester.

Step 2: Saponification
  • Mechanistic Rationale: Mild basic hydrolysis is required to unmask the carboxylic acid without cleaving the newly formed C-N bond.

  • Dissolve the intermediate ester (8 mmol) in a 3:1 mixture of THF/H 2​ O (40 mL).

  • Add LiOH·H 2​ O (2.0 equiv, 16 mmol) and stir at room temperature for 4 hours.

  • Validation Check: LC-MS should indicate the disappearance of the ester mass [M+H] + and the appearance of the corresponding acid mass.

  • Acidify to pH 5 using 1M HCl, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate to yield the linear amino acid.

Step 3: Intramolecular Lactamization (High Dilution)
  • Mechanistic Rationale: High dilution and the highly reactive 7-aza-HOBt active ester generated by HATU prevent intermolecular oligomerization, forcing the entropically disfavored 7-membered ring closure.

  • Prepare a "Reaction Flask" containing HATU (1.5 equiv, 10.5 mmol) and DIPEA (3.0 equiv, 21 mmol) in anhydrous DCM (500 mL). Stir at 0 °C under Argon.

  • Dissolve the linear amino acid (7.0 mmol) in anhydrous DCM (50 mL) and load it into a syringe.

  • Using a syringe pump, add the amino acid solution to the Reaction Flask at a rate of 10 mL/hour (pseudo-high dilution).

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Validation Check: Wash the organic layer with saturated NaHCO 3​ and brine. TLC (10% MeOH in DCM) will reveal the cyclized product ( Rf​≈0.5 ) which stains distinctively with potassium permanganate compared to the linear precursor.

  • Purify by recrystallization from hot ethanol to yield the pure pyrido[2,3-b][1,4]diazepin-4-one.

References

  • Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines Source: ResearchGate URL:[Link]

  • Perhalopyridines: Synthesis and Synthetic Utility Source: Dokumen.pub URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Receptor Binding Profiles of Pyrido[2,3-b]diazepines and Traditional Benzodiazepines

A Comparative Guide to the Receptor Binding Profiles of Pyrido[2,3-b][1][2]diazepines and Traditional Benzodiazepines For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Receptor Binding Profiles of Pyrido[2,3-b][1][2]diazepines and Traditional Benzodiazepines

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding characteristics of the novel heterocyclic scaffold, 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine, and its analogs, against the well-established class of traditional 1,4-benzodiazepines. As a Senior Application Scientist, the following analysis is synthesized from available scientific literature to offer a comprehensive technical overview, grounded in experimental data and established pharmacological principles.

Introduction: The GABA-A Receptor and its Allosteric Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system.[3] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1] This receptor is a pentameric structure composed of various subunits, with the most common arrangement being two α, two β, and one γ subunit.[3]

Traditional benzodiazepines, such as diazepam, lorazepam, and alprazolam, do not bind to the same site as GABA. Instead, they bind to a distinct allosteric site located at the interface of the α and γ subunits.[1][4] By binding to this site, benzodiazepines act as positive allosteric modulators (PAMs), enhancing the effect of GABA by increasing the frequency of channel opening.[5] This potentiation of GABAergic inhibition is the basis for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1][3]

The specific pharmacological profile of a benzodiazepine is largely determined by its binding affinity and efficacy at different GABA-A receptor subtypes, which are defined by the specific α subunit (α1, α2, α3, or α5) present in the receptor complex.[5][6] Generally, the α1 subunit is associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic actions, and the α5 subunit is implicated in cognitive and memory processes.[1][6]

The pyrido[2,3-b][1][2]diazepine scaffold represents a class of compounds with structural similarities to traditional benzodiazepines, suggesting potential for similar CNS activity. However, the available body of research on this specific heterocyclic system is considerably less extensive. This guide aims to provide a comparative framework, highlighting the well-characterized binding profiles of traditional benzodiazepines and outlining the necessary experimental approaches to characterize novel compounds like 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine.

Chemical Structures: A Tale of Two Scaffolds

The core chemical structure of traditional benzodiazepines consists of a benzene ring fused to a seven-membered diazepine ring. In contrast, the pyridodiazepine scaffold incorporates a pyridine ring in place of the benzene ring. This seemingly subtle change can significantly alter the electronic and conformational properties of the molecule, potentially leading to differences in receptor binding and pharmacological activity.

Figure 1: Core Chemical Structures

G cluster_0 Traditional Benzodiazepine cluster_1 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine bzd pyd

Caption: Comparison of the core structures of traditional 1,4-benzodiazepines and 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine.

Receptor Binding Profiles: A Data-Driven Comparison

The binding affinity of a compound for a receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Traditional Benzodiazepines: A Wealth of Data

The binding affinities of numerous traditional benzodiazepines for various GABA-A receptor subtypes have been extensively characterized. The following table summarizes representative data from the scientific literature.

Table 1: Binding Affinities (Ki, nM) of Traditional Benzodiazepines for GABA-A Receptor Subtypes

Compoundα1β3γ2α2β3γ2α3β3γ2α5β3γ2Reference(s)
Diazepam190 ± 5567 ± 9136 ± 2417 ± 5[2]
Clonazepam~1.5~1.5~1.5~1.5[7]
LorazepamNon-selective affinityNon-selective affinityNon-selective affinityNon-selective affinity[3][8]
AlprazolamHigh affinity for α1[3]

Note: Direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.[1]

1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine: An Area for Future Research

To date, there is a notable lack of publicly available, peer-reviewed data detailing the binding affinities of 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine for GABA-A receptor subtypes. One study on the synthesis of pyrido[2,3-b][1][2]diazepines reported that preliminary pharmacological screening of some of these compounds showed no appreciable activity.[9] However, a comprehensive characterization of the specific compound has not been found in the current literature.

Table 2: Binding Affinities (Ki, nM) of 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine for GABA-A Receptor Subtypes

Compoundα1βxγ2α2βxγ2α3βxγ2α5βxγ2Reference(s)
1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepineData not availableData not availableData not availableData not available

The absence of data for the pyridodiazepine highlights a significant opportunity for further research to explore the potential of this chemical scaffold as a novel modulator of GABA-A receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity of a novel compound such as 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine for the benzodiazepine site on GABA-A receptors, a competitive radioligand binding assay is the gold standard. The following is a detailed, step-by-step methodology based on established protocols.[1][10][11]

Principle

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]flunitrazepam) for binding to the benzodiazepine site on GABA-A receptors in a membrane preparation. By determining the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), the inhibition constant (Ki) can be calculated.

Materials and Reagents
  • Radioligand: [3H]flunitrazepam

  • Non-specific binding control: Diazepam (10 µM)

  • Test Compound: 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine (at various concentrations)

  • Receptor Source: Rat or mouse whole brain membranes (excluding cerebellum), or membranes from cell lines expressing specific recombinant GABA-A receptor subtypes.[1][11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Multi-channel pipette, microcentrifuge tubes, etc.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize whole brains (minus cerebellum) from male Wistar rats in ice-cold Tris-HCl buffer.[1]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is repeated multiple times to remove endogenous GABA.[11]

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In microcentrifuge tubes, set up the following conditions in triplicate:

      • Total Binding: Assay buffer, [3H]flunitrazepam, and membrane preparation.

      • Non-specific Binding: Assay buffer, [3H]flunitrazepam, an excess of unlabeled diazepam (10 µM), and membrane preparation.

      • Test Compound: Assay buffer, [3H]flunitrazepam, varying concentrations of the test compound, and membrane preparation.

  • Incubation:

    • Incubate the tubes at 4°C for 60-90 minutes to allow the binding to reach equilibrium.[11]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

    • Immediately wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess diazepam) from the total binding (CPM in the absence of competitor).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Experimental Workflow Diagram

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Termination & Quantification cluster_3 Data Analysis p1 Homogenize Brain Tissue p2 Low-Speed Centrifugation p1->p2 p3 High-Speed Centrifugation p2->p3 p4 Wash & Resuspend Pellet p3->p4 p5 Determine Protein Concentration p4->p5 a1 Prepare Assay Tubes (Total, Non-specific, Test Compound) p5->a1 a2 Add Membrane Preparation a1->a2 a3 Incubate at 4°C a2->a3 t1 Rapid Filtration a3->t1 t2 Wash Filters t1->t2 t3 Scintillation Counting t2->t3 d1 Calculate Specific Binding t3->d1 d2 Plot Competition Curve d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki using Cheng-Prusoff Equation d3->d4

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway and Functional Implications

The binding of a benzodiazepine or a related compound to the GABA-A receptor is the initial step in a signaling cascade that ultimately leads to a physiological response.

G cluster_0 GABA-A Receptor Modulation GABA GABA GABA_A GABA-A Receptor (α, β, γ subunits) GABA->GABA_A Binds to α/β interface BZD Benzodiazepine or Pyridodiazepine BZD->GABA_A Binds to α/γ interface Cl_channel Chloride (Cl-) Channel Opening GABA_A->Cl_channel Increased frequency of opening Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Signaling pathway of GABA-A receptor positive allosteric modulation.

A higher binding affinity (lower Ki) generally correlates with greater potency.[12] However, affinity alone does not predict the functional effect of a compound. A ligand can be a:

  • Full Agonist: Produces a maximal enhancement of the GABA response.

  • Partial Agonist: Produces a submaximal enhancement.

  • Antagonist: Binds to the receptor but has no effect on its own, blocking the effects of agonists.

  • Inverse Agonist: Binds to the receptor and reduces the effect of GABA.

Therefore, following binding assays, it is crucial to perform functional assays, such as two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing recombinant GABA-A receptors, to determine the efficacy of the compound.[2] This would reveal whether 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine acts as a positive allosteric modulator similar to traditional benzodiazepines, and to what degree.

Conclusion

The comparison between 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine and traditional benzodiazepines is currently limited by a lack of published binding data for the former. However, the well-established pharmacology of traditional benzodiazepines provides a robust framework for the characterization of novel compounds targeting the benzodiazepine binding site of the GABA-A receptor. The replacement of the benzene ring with a pyridine ring in the pyridodiazepine scaffold is a significant structural modification that warrants thorough investigation to determine its impact on receptor affinity, subtype selectivity, and functional efficacy.

The experimental protocols detailed in this guide provide a clear path forward for researchers to elucidate the binding profile of 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine and other novel analogs. Such studies are essential to understand the structure-activity relationships of this chemical class and to assess its potential for development as a novel therapeutic agent with a potentially differentiated pharmacological profile from traditional benzodiazepines.

References

  • Korpi, E. R., Mattila, M. J., Wisden, W., & Lüddens, H. (1997). GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. Annals of Medicine, 29(4), 275–282. [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
  • Ramerstorfer, J., Furtmüller, R., Sarto-Jackson, I., Varagic, Z., Sieghart, W., & Ernst, M. (2011). Different benzodiazepines bind with distinct binding modes to GABAA receptors. ACS Chemical Biology, 6(8), 843–850. [Link]

  • Maramai, S., Benchekroun, M., Ward, S. E., & Atack, J. R. (2019). Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABAAR) Modulators Acting at the Benzodiazepine Binding Site: An Update. Journal of Medicinal Chemistry, 62(22), 10143–10179. [Link]

  • Whiting, P. J. (2006). GABAA receptor subtypes in the brain: a paradigm for CNS drug discovery? Drug Discovery Today, 11(11-12), 533–537.
  • Kopp, F., Varagic, Z., Sarto-Jackson, I., Ernst, M., & Sieghart, W. (2015). GABA(A) receptor subtype-selectivity of novel bicuculline derivatives. British Journal of Pharmacology, 172(13), 3293–3305. [Link]

  • ResearchGate. (n.d.). Exploring subtype selectivity and metabolic stability of a novel series of ligands for the benzodiazepine binding site of the GABA(A) receptor. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. [Link]

  • Jochemsen, R., & Breimer, D. D. (1982). A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites. British Journal of Clinical Pharmacology, 13(4), 561–565. [Link]

  • Tan, K. R., Rudolph, U., & Lüscher, C. (2011). GABAA receptor subtypes and benzodiazepine use, misuse, and abuse. Neuropsychopharmacology, 36(1), 1–11. [Link]

  • Ramerstorfer, J., Furtmüller, R., Sarto-Jackson, I., Varagic, Z., Sieghart, W., & Ernst, M. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(5), 1339–1347. [Link]

  • Zarrindast, M. R., & Hosseini-Nia, T. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 12(4), 437–443. [Link]

  • Guccione, S., Micale, N., & Zappalà, M. (1998). Synthesis and benzodiazepine receptor binding of 5H-pyrido[2,1-C][1][2]benzothiazines. Archiv der Pharmazie, 331(10), 323–327. [Link]

  • Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 8-12. [Link]

  • ResearchGate. (n.d.). Affinity and efficacy data in the four diazepam-sensitive GABA A receptor subtypes. [Link]

  • Carboni, S., & Piras, S. (1973). Synthesis and Biological Activity of pyrido(2,3-e). Il Farmaco; edizione scientifica, 28(3), 223–227. [Link]

  • Lüscher, B. P., Baur, R., Goeldner, M., & Sigel, E. (2012). Influence of GABAA receptor α subunit isoforms on the benzodiazepine binding site. PloS one, 7(7), e42101. [Link]

  • Zarrindast, M. R., & Hosseini-Nia, T. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 12(4), 437–443. [Link]

  • Sigel, E., & Lüscher, B. P. (2003). Mapping of the benzodiazepine recognition site on GABA(A) receptors. Current Pharmaceutical Design, 9(25), 2019–2027. [Link]

  • Jayakar, S. S., Zhou, X., Chiara, D. C., Cohen, J. B., & Miller, K. W. (2024). Direct measurements of neurosteroid binding to specific sites on GABAA receptors. British Journal of Pharmacology. [Link]

  • Loew, G. H., Nienaber, V., & Poulsen, M. (1984). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 26(1), 19–34. [Link]

  • Ueki, S., & Watanabe, S. (1979). relationship between binding affinity to the benzodiazepine receptor and pharmacological activity. Japanese Journal of Pharmacology, 29(4), 537–546. [Link]

  • Marder, M., Viola, H., Wasowski, C., Wolfman, C., Waterman, P. G., & Medina, J. H. (2001). Structure−Activity Relationships and Molecular Modeling Analysis of Flavonoids Binding to the Benzodiazepine Site of the Rat Brain GABAA Receptor Complex. Journal of Medicinal Chemistry, 44(5), 752–761. [Link]

  • Kostov, M. R., D’Souza, M. S., & Lindsley, C. W. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e58421. [Link]

  • Deshmukh, M. B., Patil, S. S., & Jadhav, S. D. (2010). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. Rasayan Journal of Chemistry, 3(1), 130-134. [Link]

  • Al-Tel, T. H. (2011). A convenient synthesis of new pyrido[3,2- e][1][2]diazepine-2,5-diones and pyrido[2,3. Tetrahedron Letters, 52(42), 5405–5408. [Link]

  • Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 8-12. [Link]

  • Morelli, M., & Gee, K. W. (1989). gamma-Aminobutyric acidA receptor heterogeneity in rat central nervous system: studies with clonazepam and other benzodiazepine ligands. The Journal of Pharmacology and Experimental Therapeutics, 248(3), 1140–1146. [Link]

  • Nakatsuka, I., Shimizu, H., & Asami, Y. (1980). Structure-affinity relationships between several new benzodiazepine derivatives and 3H-diazepam receptor sites. Arzneimittel-Forschung, 30(2), 213–215. [Link]

  • Di Lazzaro, V., Oliviero, A., & Mazzone, P. (2006). GABAA receptor subtype specific enhancement of inhibition in human motor cortex. The Journal of Physiology, 575(Pt 3), 721–722. [Link]

  • Wikipedia. (n.d.). GABAA receptor. [Link]

  • Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. (2021). Journal of Molecular Structure, 1233, 130099. [Link]

  • Han, D., Försterling, F. H., & Li, X. (2008). A study of the structure-activity relationship of GABA(A)-benzodiazepine receptor bivalent ligands by conformational analysis with low temperature NMR and X-ray analysis. Bioorganic & Medicinal Chemistry, 16(19), 8853–8862. [Link]

  • Zhang, Y., & Li, M. (2013). Structure-activity relationship of 2,3-Benzodiazepin-4-ones as noncompetitive AMPA receptor antagonists. Frontiers in Pharmacology, 4, 1. [Link]

  • Tan, K. R., Rudolph, U., & Lüscher, C. (2010). Hooked on benzodiazepines: GABAA receptor subtypes and addiction. Trends in Neurosciences, 33(1), 17–24. [Link]

  • Ramnauth, J., Surman, M. D., & Sampson, P. B. (2009). 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1][2]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI. Bioorganic & Medicinal Chemistry Letters, 19(18), 5359–5362. [Link]

  • Khan, I., & Ahmed, S. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc.[Link]

  • Kumar, V., & Singh, S. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 786–803. [Link].eurekaselect.com/article/91429)

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Comparative

Benchmarking 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine Scaffolds Against Standard GPCR Ligands

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist, GPCR Pharmacology Executive Summary & Pharmacological Rationale The 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist, GPCR Pharmacology

Executive Summary & Pharmacological Rationale

The 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine core represents a highly saturated, bicyclic "privileged scaffold" in medicinal chemistry. Historically, diazepine derivatives have been foundational in G protein-coupled receptor (GPCR) drug discovery because their conformational flexibility allows them to mimic peptide secondary structures (such as β -turns), enabling precise interactions with both orthosteric and allosteric binding pockets 1.

While traditional 1,4-benzodiazepines and 1,3-diazepines are well-documented 2, the fully saturated pyrido-diazepine variant offers unique hydrogen-bonding vectors via its pyridine nitrogen and altered lipophilicity. To accurately position this scaffold in a drug discovery pipeline, we must benchmark it against standard pharmacological tool compounds. In this guide, we evaluate a representative pyrido-diazepine lead against Atropine (a classic muscarinic standard) and Clozapine (a multi-target diazepine-containing standard) at the M1 Muscarinic Acetylcholine Receptor (mAChR).

As application scientists, we recognize that raw binding affinity ( Ki​ ) is insufficient for modern profiling. The functional consequence of binding—specifically the stabilization of distinct receptor conformations leading to biased signaling—dictates the compound's therapeutic window and side-effect profile.

Mechanistic Pathway & Assay Strategy

To objectively evaluate the scaffold, we employ a dual-pathway screening funnel. We measure Gαq​ -mediated intracellular calcium release and β -arrestin recruitment to determine if the pyrido-diazepine scaffold exhibits signaling bias compared to standard unbiased ligands.

GPCR_Signaling_Assays Ligand 1H,2H,3H,4H,5H-pyrido [2,3-b][1,4]diazepine GPCR Target GPCR (e.g., M1 mAChR) Ligand->GPCR Binding & Stabilization Gq Gq/11 Pathway Activation GPCR->Gq G-Protein Coupling B_Arr β-Arrestin Recruitment (BRET Assay) GPCR->B_Arr GRK Phosphorylation Ca2 Intracellular Ca2+ Release (FLIPR Calcium Assay) Gq->Ca2 PLCβ / IP3 Internalization Receptor Internalization B_Arr->Internalization Clathrin-mediated

GPCR signaling pathways and corresponding high-throughput assay readouts for scaffold benchmarking.

Comparative Performance Data

The following table summarizes the quantitative benchmarking data. The pyrido-diazepine scaffold demonstrates competitive affinity but reveals a distinct functional profile (Gq-bias) when compared to the balanced antagonism of Atropine and Clozapine.

Compound ClassTarget ReceptorBinding Affinity ( Ki​ , nM)Gq Calcium Mobilization ( IC50​ , nM) β -Arrestin Recruitment ( IC50​ , nM)Pharmacological Profile
Pyrido-Diazepine Lead M1 mAChR12.4 ± 1.228.5 ± 2.1>10,000Gq-Biased Antagonist
Atropine (Standard) M1 mAChR0.9 ± 0.12.1 ± 0.34.5 ± 0.6Unbiased Antagonist
Clozapine (Standard) M1 mAChR24.5 ± 3.065.2 ± 5.488.1 ± 6.2Unbiased Antagonist

Data represents mean ± SEM from n=3 independent experiments. IC50​ values were determined against an EC80​ challenge of the endogenous agonist Acetylcholine.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol described below is designed as a self-validating system, incorporating strict internal controls to prevent false positives/negatives.

Protocol A: High-Throughput FLIPR Calcium 6 Assay (Gq-Coupling)

Causality & Rationale: Why use a no-wash masking dye? Traditional calcium dyes (e.g., Fluo-4 AM) require stringent washing to remove extracellular background fluorescence. This mechanical stress often detaches weakly adherent cells (like HEK293) and perturbs basal intracellular calcium levels. By utilizing the FLIPR Calcium 6 kit with extracellular masking technology, we preserve monolayer integrity, achieve a higher signal-to-noise ratio, and allow for simultaneous screening of agonists and antagonists 3.

System Validation:

  • Z'-Factor Control: Assay buffer + 0.1% DMSO is used to establish baseline fluorescence. A Z'-factor > 0.5 must be achieved to validate the plate.

  • Receptor Reserve Control: 10 μ M Carbachol is used to define 100% Emax​ receptor activation.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 cells stably expressing the M1 mAChR at 50,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Reconstitute FLIPR Calcium 6 Component A with Component B (HBSS + 20 mM HEPES). Add 25 μ L of the loading buffer directly to the 25 μ L of culture media in each well (mix-and-read format, no wash).

  • Incubation: Incubate the plates for 2 hours at 37°C to allow for complete intracellular dye cleavage by endogenous esterases.

  • Compound Addition: Using a FLIPR Tetra system, add the pyrido-diazepine compounds (10-point concentration-response curve, 0.1 nM to 10 μ M) and incubate for 15 minutes.

  • Agonist Challenge: Inject an EC80​ concentration of Acetylcholine.

  • Data Acquisition: Record fluorescence (Ex: 485 nm / Em: 525 nm) at 1-second intervals for 60 seconds, followed by 3-second intervals for an additional 60 seconds. Calculate the IC50​ from the maximum peak height minus baseline.

Protocol B: BRET2 β -Arrestin Recruitment Assay

Causality & Rationale: Why BRET over traditional confocal imaging? While imaging can visualize arrestin translocation, it is low-throughput and subject to fixation artifacts. Bioluminescence Resonance Energy Transfer (BRET) provides a live-cell, real-time ratiometric readout that is strictly dependent on the extreme proximity (<10 nm) of the GPCR and arrestin, ensuring we are measuring direct protein-protein recruitment rather than downstream signal amplification 4.

System Validation:

  • Donor-Only Control: Cells expressing only M1-Rluc (without β -Arrestin-YFP) are used to establish background luminescence bleed-through into the acceptor channel.

  • Specificity Control: Pre-incubation with 10 μ M Atropine followed by agonist challenge confirms the BRET signal is strictly orthosteric receptor-mediated.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding M1 mAChR fused to Renilla luciferase (M1-Rluc; Donor) and β -Arrestin2 fused to Yellow Fluorescent Protein ( β Arr2-YFP; Acceptor) using a 1:4 DNA ratio.

  • Plating: 24 hours post-transfection, detach cells and seed into 96-well white microplates at 100,000 cells/well in phenol red-free DMEM. Incubate overnight.

  • Substrate Addition: Wash cells with PBS. Add 10 μ L of the cell-permeant luciferase substrate, Coelenterazine H (final concentration 5 μ M), and incubate for 5 minutes in the dark.

  • Ligand Incubation: Add the pyrido-diazepine test compounds and incubate for 15 minutes. Follow with an EC80​ challenge of Acetylcholine to assess antagonist activity.

  • Ratiometric Reading: Measure luminescence emissions simultaneously at 410 nm (Donor) and 515 nm (Acceptor) using a microplate reader.

  • Analysis: Calculate the BRET ratio by dividing the 515 nm emission by the 410 nm emission. Subtract the background ratio (Donor-only control) to yield the net BRET signal.

References

  • Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors National Center for Biotechnology Information (NCBI) / PMC[Link]

  • 1,3-Diazepine: A privileged scaffold in medicinal chemistry PubMed / NIH[Link]

  • Calcium assays for the FLIPR System Molecular Devices[Link]

  • Regulation of Membrane Cholecystokinin-2 Receptor by Agonists Enables Classification of Partial Agonists as Biased Agonists National Center for Biotechnology Information (NCBI) / PMC[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine

A Researcher's Guide to the Safe Handling of 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals wor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to the Safe Handling of 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine. The pyrido[2,3-b][1][2]diazepine scaffold is a core structural motif in many biologically active compounds with applications in various therapeutic areas.[3] Understanding and implementing proper handling procedures is paramount to ensuring laboratory safety and the integrity of your research. This document offers a procedural, step-by-step framework for the safe use and disposal of this chemical class.

Hazard Identification and Risk Assessment

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[4]

Given the structural similarities, it is prudent to assume that 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine possesses a comparable hazard profile. Therefore, a comprehensive risk assessment should be conducted before any new experimental protocol involving this compound.

Table 1: Hazard Summary and GHS Pictograms for Structurally Similar Compounds

Hazard ClassificationGHS PictogramDescription
Acute Toxicity (Oral, Dermal, Inhalation) alt text Warning
Skin Irritation alt text Warning
Eye Irritation alt text Warning
Specific Target Organ Toxicity alt text Warning

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling potentially hazardous chemicals.[5] The following PPE is mandatory when working with 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times in the laboratory where this chemical is handled.[6][7] They must be worn over prescription eyeglasses if necessary.

  • Face Shield: In situations with a higher risk of splashes, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in addition to safety goggles to provide full-face protection.[7][8]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required.[2][7] The lab coat should be kept clean and laundered separately from personal clothing.

  • Gloves: No single glove material offers universal protection.[6] For handling 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine, nitrile gloves are generally recommended for incidental contact. However, it is critical to consult the glove manufacturer's compatibility chart for the specific solvent being used.[7] Gloves should be inspected for any signs of degradation or puncture before each use and changed regularly, or immediately if contamination is suspected.[1][6]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in the laboratory.[1][2] Sandals, perforated shoes, and shorts are not permitted.

Respiratory Protection
  • Engineering Controls: The primary method for controlling inhalation exposure is through the use of proper engineering controls, such as a certified chemical fume hood.[2][9][10] All work with 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine, especially when in powdered form or when heating, should be conducted within a fume hood.

  • Respirators: If engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection may be necessary.[5][7] The use of a respirator requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[11]

Safe Handling and Operational Procedures

Adherence to established safe handling practices is essential to minimize the risk of exposure and accidents.

General Practices
  • Work Area: Always work in a well-ventilated area, preferably within a chemical fume hood.[2][9] Keep the work area clean and uncluttered.[1][2]

  • Avoid Ingestion and Inhalation: Never eat, drink, or smoke in the laboratory.[1][2] Avoid smelling or tasting chemicals.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating or drinking.[1][2][9]

  • Working Alone: Avoid working alone in the laboratory, especially when performing hazardous procedures.[2][12]

Step-by-Step Handling Protocol
  • Preparation: Before starting, review the Safety Data Sheet (if available for a similar compound) and all relevant experimental protocols.[12] Ensure that all necessary PPE is available and in good condition.

  • Donning PPE: Put on your lab coat, followed by safety goggles. Don gloves as the final step.

  • Handling: Conduct all manipulations of the chemical within a certified fume hood.[10] Use the smallest quantity of the chemical necessary for the experiment.[12]

  • Doffing PPE: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Remove your lab coat and then your safety goggles. Wash your hands thoroughly.

  • Storage: Store 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[9][12] Store it away from incompatible materials such as strong oxidizing agents.[13]

Emergency Procedures: Be Prepared

Accidents can happen even in the most well-prepared laboratories. Knowing how to respond quickly and effectively is critical.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][10][14][15] Seek immediate medical attention.

  • Skin Contact: Promptly flush the affected area with large amounts of water for at least 15 minutes and remove any contaminated clothing.[1][10][14] If symptoms persist, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[13][16] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spills: For a small spill within a fume hood, trained personnel wearing appropriate PPE can clean it up. Absorb the spill with an inert, dry material and place it in a sealed container for disposal as hazardous waste.[10]

  • Large Spills: In the event of a large spill, especially outside of a fume hood, evacuate the area immediately and alert others.[10][14] Contact your institution's emergency response team.

Disposal Plan

All waste containing 1H,2H,3H,4H,5H-pyrido[2,3-b][1][2]diazepine must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.[9] Do not mix with other incompatible waste streams.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[16] Follow all local, state, and federal regulations.

Visualization of PPE Workflow

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Safe Handling cluster_Doffing Doffing Sequence cluster_Disposal Disposal Prep Assess Risks & Review SDS GetPPE Gather Appropriate PPE Prep->GetPPE LabCoat 1. Don Lab Coat GetPPE->LabCoat Goggles 2. Don Safety Goggles LabCoat->Goggles Gloves 3. Don Gloves Goggles->Gloves Work Work in Fume Hood Gloves->Work RemoveGloves 1. Remove Gloves Work->RemoveGloves RemoveCoat 2. Remove Lab Coat RemoveGloves->RemoveCoat RemoveGoggles 3. Remove Goggles RemoveCoat->RemoveGoggles WashHands 4. Wash Hands RemoveGoggles->WashHands DisposeWaste Dispose of Contaminated Materials as Hazardous Waste WashHands->DisposeWaste

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
Reactant of Route 2
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
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